Technical Documentation Center

2-[(1,3-dimethyl-1H-pyrazol-4-yl)methoxy]aniline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-[(1,3-dimethyl-1H-pyrazol-4-yl)methoxy]aniline
  • CAS: 1006467-29-3

Core Science & Biosynthesis

Foundational

Unveiling Molecular Architecture: A Technical Guide to the Crystal Structure and X-ray Diffraction Analysis of Pyrazole Derivatives for Drug Discovery

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Pivotal Role of Pyrazoles in Modern Drug Discovery and the Imperative of Structural Elucidation Pyrazole derivatives are...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of Pyrazoles in Modern Drug Discovery and the Imperative of Structural Elucidation

Pyrazole derivatives are a cornerstone of medicinal chemistry, forming the structural core of a wide array of therapeutic agents.[1][2][3][4] These five-membered heterocyclic compounds, featuring two adjacent nitrogen atoms, exhibit a remarkable spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[2][3][4] The therapeutic efficacy of these molecules is intrinsically linked to their three-dimensional structure, which governs their interaction with biological targets such as enzymes and receptors.[5][6][7] A precise understanding of the molecular architecture is, therefore, paramount for rational drug design and the development of more potent and selective therapeutics.[6][7]

X-ray crystallography stands as the definitive technique for elucidating the atomic and molecular structure of crystalline materials.[6][8] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can determine the precise arrangement of atoms, bond lengths, and bond angles, providing a high-resolution blueprint of the molecule.[6][9] This detailed structural information is invaluable for understanding structure-activity relationships (SAR) and for guiding the optimization of lead compounds in the drug discovery pipeline.[5][7]

This technical guide provides a comprehensive overview of the principles and methodologies of X-ray diffraction (XRD) for the structural characterization of pyrazole derivatives. While the specific crystal structure and XRD data for 2-[(1,3-dimethyl-1H-pyrazol-4-yl)methoxy]aniline are not publicly available at the time of this writing, this guide will utilize a closely related, well-characterized pyrazole derivative, N,N-Dimethyl-4-[5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]aniline , as a case study to illustrate the experimental workflows and data analysis.

The Foundation: Principles of X-ray Diffraction and Crystallography

X-ray diffraction is based on the phenomenon of constructive interference of X-rays scattered by the electrons of atoms arranged in a periodic lattice.[9][10] When a beam of monochromatic X-rays strikes a crystal, the electrons in the atoms scatter the X-rays in all directions. In most directions, the scattered waves interfere destructively, but in specific directions, they interfere constructively, leading to an intense diffracted beam. This phenomenon is described by Bragg's Law:

nλ = 2d sinθ

where:

  • n is an integer

  • λ is the wavelength of the X-rays

  • d is the spacing between the crystal lattice planes

  • θ is the angle of incidence of the X-rays

By measuring the angles (θ) at which constructive interference occurs, we can calculate the d-spacings of the crystal lattice, which in turn allows us to determine the size and shape of the unit cell—the basic repeating unit of the crystal.[9][10] The intensity of the diffracted beams provides information about the arrangement of atoms within the unit cell.

Experimental Methodologies: From Crystal to Structure

The two primary X-ray diffraction techniques used for the characterization of pharmaceutical compounds are single-crystal X-ray diffraction (SC-XRD) and powder X-ray diffraction (PXRD).

Single-Crystal X-ray Diffraction (SC-XRD): The Gold Standard for Structural Determination

SC-XRD provides the most detailed and unambiguous structural information.[11] The first and often most challenging step in an SC-XRD experiment is the growth of high-quality single crystals.[12]

Experimental Protocol: Single-Crystal Growth and Data Collection

  • Crystal Growth:

    • Objective: To obtain well-ordered, single crystals of suitable size (typically 0.1-0.3 mm in all dimensions).[11]

    • Methods: Common techniques include slow evaporation of a solvent, vapor diffusion, and cooling of a saturated solution.[12] The choice of solvent and crystallization conditions is critical and often requires empirical optimization.[12]

    • Expert Insight: The key to growing high-quality crystals is to allow them to form slowly.[12] Rapid crystallization often leads to poorly ordered or twinned crystals that are unsuitable for diffraction analysis.

  • Crystal Mounting and Screening:

    • A suitable crystal is selected under a microscope and mounted on a goniometer head.

    • The crystal is then placed in the X-ray beam of a diffractometer to assess its quality based on the sharpness and shape of the diffraction spots.

  • Data Collection:

    • The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations using a detector.[13]

    • Modern diffractometers are equipped with sensitive detectors (e.g., CCD or CMOS) and low-temperature devices to minimize radiation damage to the crystal.[13]

Diagram: Single-Crystal X-ray Diffraction Workflow

SCXRD_Workflow cluster_prep Crystal Preparation cluster_data Data Collection cluster_analysis Structure Determination Crystal_Growth Crystal Growth Mounting Crystal Mounting Crystal_Growth->Mounting Screening Crystal Screening Mounting->Screening Data_Collection Diffraction Data Collection Screening->Data_Collection Integration Data Integration & Reduction Data_Collection->Integration Solution Structure Solution (e.g., Direct Methods) Integration->Solution Refinement Structure Refinement Solution->Refinement Validation Structure Validation Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Crystal Structure

Caption: Workflow for single-crystal X-ray diffraction analysis.

Structure Solution and Refinement

Once the diffraction data is collected, a series of computational steps are performed to solve and refine the crystal structure:

  • Data Integration and Reduction: The raw diffraction images are processed to determine the intensities and positions of the diffraction spots.

  • Structure Solution: The initial positions of the atoms in the unit cell are determined. For small molecules, this is typically achieved using "direct methods."

  • Structure Refinement: The atomic positions and other parameters are adjusted to improve the agreement between the calculated and observed diffraction data.

  • Structure Validation: The final structure is checked for geometric and crystallographic consistency.

Powder X-ray Diffraction (PXRD): A Versatile Tool for Bulk Material Analysis

PXRD is used to analyze a polycrystalline powder sample and is particularly useful for phase identification, purity analysis, and studying polymorphism.[10][14]

Experimental Protocol: Powder X-ray Diffraction

  • Sample Preparation: A small amount of the powdered sample (typically a few milligrams) is gently packed into a sample holder.[14] It is crucial to have a flat, smooth sample surface to ensure accurate data.[14]

  • Data Acquisition: The sample is irradiated with a monochromatic X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the scattering angle (2θ).[10]

  • Data Analysis: The resulting powder diffraction pattern is a plot of intensity versus 2θ. The positions and intensities of the peaks are characteristic of the crystalline phases present in the sample.

Diagram: Powder X-ray Diffraction Experimental Setup

PXRD_Setup cluster_setup PXRD Instrument cluster_output Output Xray_Source X-ray Source Sample Powder Sample Xray_Source->Sample Incident X-rays Detector Detector Sample->Detector Diffracted X-rays (at angle 2θ) Diffractogram Powder Diffractogram (Intensity vs. 2θ) Detector->Diffractogram

Caption: Schematic of a powder X-ray diffraction experiment.

Case Study: Crystal Structure of N,N-Dimethyl-4-[5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]aniline

As previously mentioned, the crystallographic data for the target compound is not available. Therefore, we present the data for a structurally related pyrazole derivative to illustrate the type of information obtained from a single-crystal X-ray diffraction study.

The following data provides a summary of the crystallographic information for N,N-Dimethyl-4-[5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]aniline.

Table 1: Crystallographic Data and Structure Refinement Details

ParameterValue
Chemical FormulaC₂₀H₁₉N₅O
Formula Weight345.40
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)17.746(7)
b (Å)6.942(3)
c (Å)14.474(6)
β (°)99.738(5)
Volume (ų)1757.6(12)
Z4
Temperature (K)293(2)
RadiationMo Kα (λ = 0.71073 Å)
Reflections Collected9198
Independent Reflections3096
R(int)0.025
Final R indices [I>2σ(I)]R₁ = 0.039, wR₂ = 0.108
Goodness-of-fit on F²1.04

Molecular Structure Visualization

The following DOT script generates a 2D representation of the molecular structure of the case study compound.

Caption: 2D representation of the pyrazole core and its substituents.

Interpretation of the Structural Data

The data in Table 1 provides a wealth of information for the medicinal chemist. The monoclinic crystal system and the P2₁/c space group describe the symmetry of the crystal lattice. The unit cell dimensions (a, b, c, and β) define the size and shape of the repeating unit. The R-factor (R₁) is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data; a value of 0.039 indicates a good quality refinement.

From the refined structure, one can analyze the conformation of the molecule, including the dihedral angles between the various ring systems. This information is critical for understanding how the molecule might fit into the binding site of a biological target. The precise bond lengths and angles can reveal details about the electronic structure and potential for hydrogen bonding and other intermolecular interactions.

Conclusion: The Indispensable Role of X-ray Diffraction in Advancing Drug Discovery

X-ray diffraction is an indispensable tool in the arsenal of the modern drug discovery scientist. It provides unparalleled insight into the three-dimensional structure of small molecules, which is fundamental to understanding their biological activity. While the crystal structure of every new compound may not be readily available, the principles and methodologies described in this guide provide a framework for obtaining and interpreting this critical data. For researchers and professionals in drug development, a thorough understanding of X-ray crystallography is essential for accelerating the discovery and optimization of novel therapeutics built around privileged scaffolds like the pyrazole nucleus.

References

  • Royalchem. (2024, January 18). Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. [Link]

  • Research and Reviews. (2024, September 25). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

  • Oriental Journal of Chemistry. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [Link]

  • Wouters, J. (2004). X-ray crystallography in drug discovery. PubMed. [Link]

  • University of California, Davis. Powder X-ray Diffraction Protocol/SOP. [Link]

  • EPJ Web of Conferences. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. [Link]

  • Zien Journals Publishing. A Review on Crystallography and Its Role on Drug Design. [Link]

  • Wlodawer, A., Dauter, Z., & Jaskolski, M. (2017). X-ray crystallography over the past decade for novel drug discovery – where are we heading next? PMC. [Link]

  • Springer Nature Experiments. X-Ray Crystallography in Drug Discovery. [Link]

  • Migration Letters. Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. [Link]

  • Emerald Cloud Lab. (2024, December 6). ExperimentPowderXRD Documentation. [Link]

  • Development Team. Crystallography & crystal growth Module : Experimental methods for x-ray diffraction. [Link]

  • University of Washington. X-ray Diffraction (XRD). [Link]

  • Analytical Chemistry. 25 Single crystal XRD (Introduction). [Link]

  • Cambridge Crystallographic Data Centre. Search - Access Structures. [Link]

  • Malvern Panalytical. (2020, May 14). Basics to powder X-ray diffraction: How to achieve high-quality XRD patterns. [Link]

  • University of Zurich. Preparation of Single Crystals for X-ray Diffraction. [Link]

  • Cambridge Crystallographic Data Centre. CCDC: Structural Chemistry Data, Software, and Insights. [Link]

  • Neutron Sciences. (2016, August 8). Presentation title Single Crystal Diffraction: The Definitive Structural Technique. [Link]

  • SERC (Carleton). (2018, June 15). X-ray Powder Diffraction (XRD). [Link]

Sources

Exploratory

Thermodynamic Stability Profile of 2-[(1,3-dimethyl-1H-pyrazol-4-yl)methoxy]aniline at Room Temperature: A Preformulation Whitepaper

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Type: Technical Guide & Mechanistic Analysis Executive Summary In pharmaceutical preformulation, assessing the thermodynami...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Type: Technical Guide & Mechanistic Analysis

Executive Summary

In pharmaceutical preformulation, assessing the thermodynamic stability of intermediate building blocks is critical for predicting active pharmaceutical ingredient (API) shelf-life and avoiding downstream synthetic failures. This whitepaper provides an in-depth mechanistic analysis of 2-[(1,3-dimethyl-1H-pyrazol-4-yl)methoxy]aniline (CAS 1006467-29-3)[1]. By deconstructing the molecule into its core functional domains, we uncover a bifurcated stability profile: a thermodynamically robust pyrazole-ether core juxtaposed against a kinetically vulnerable, oxidation-prone aniline moiety.

As a Senior Application Scientist, my approach to characterizing this molecule relies on understanding the causality behind its degradation. Rather than simply logging degradation peaks, this guide elucidates the electronic effects driving its instability at room temperature (25°C) and provides self-validating experimental protocols to isolate and quantify these mechanisms.

Structural Deconstruction & Thermodynamic Profiling

To predict the room-temperature behavior of 2-[(1,3-dimethyl-1H-pyrazol-4-yl)methoxy]aniline, we must evaluate the thermodynamic contributions of its three distinct structural domains.

The 1,3-Dimethyl-1H-Pyrazole Core

Pyrazole derivatives are highly favored thermodynamically due to their strong aromatic resonance energy. The presence of the 1,3-dimethyl groups provides hyperconjugative stabilization and mild steric shielding to the heterocycle[2]. At room temperature, this ring system is virtually inert to hydrolysis, oxidation, and thermal degradation.

The Methoxy Ether Linkage

Ethers are characterized by high C-O bond dissociation energies (~340 kJ/mol). Unlike esters or amides, the ether bridge connecting the pyrazole and the aniline rings is not susceptible to nucleophilic acyl substitution. At a neutral pH and 25°C, the activation energy ( Ea​ ) required for ether cleavage is insurmountable without the introduction of strong Lewis acids or extreme thermal stress.

The Aniline Moiety: The Thermodynamic Sink

The primary amine attached to the aromatic ring represents the molecule's Achilles' heel. While unsubstituted aniline is moderately stable, the thermodynamics of N-H bond cleavage are heavily influenced by ring substituents[3]. In this molecule, the ether oxygen is situated at the ortho position relative to the amine. This alkoxy group acts as a strong electron-donating group (EDG) via resonance (+R effect).

The Causality of Instability: The +R effect of the ortho-alkoxy group significantly increases the electron density on the aniline nitrogen. This raises the energy of the Highest Occupied Molecular Orbital (HOMO), lowering the molecule's overall oxidation potential. Consequently, while the molecule is thermodynamically stable in a vacuum, it is kinetically highly susceptible to autoxidation in the presence of ambient oxygen, light, or trace transition metals[4].

G cluster_stable Thermodynamically Stable Domain cluster_vulnerable Kinetically Vulnerable Domain (RT) A 2-[(1,3-dimethyl-1H-pyrazol-4-yl) methoxy]aniline B 1,3-dimethyl-1H-pyrazole (Resonance Stabilized) A->B Comprises C Ether Linkage (High Cleavage Ea) A->C Comprises D Aniline Moiety (Autoxidation) A->D Comprises E N-Radical Intermediate D->E O2, Light, Trace Metals F Azo / Nitroso Oligomers E->F Radical Coupling

Fig 1: Structural domain stability and oxidative degradation pathway at room temperature.

Self-Validating Experimental Protocols for Stability Assessment

To rigorously prove that degradation at room temperature is driven by oxidative kinetic vulnerability rather than thermodynamic hydrolytic instability, we must employ a self-validating Stability Indicating Assay (SIA) .

A protocol is only trustworthy if it contains internal controls that validate the mechanism of action. The following workflow utilizes orthogonal stress conditions combined with specific radical scavengers to definitively map the degradation pathway.

Protocol: Mechanistic Forced Degradation via HPLC-DAD-MS

Objective: Differentiate between hydrolytic cleavage of the ether/pyrazole and radical-mediated autoxidation of the aniline at 25°C.

Step 1: Sample Preparation & Matrix Design Prepare a 1.0 mg/mL stock solution of 2-[(1,3-dimethyl-1H-pyrazol-4-yl)methoxy]aniline in an inert solvent mixture (50:50 Acetonitrile:Water, degassed via sparging with Argon for 15 minutes).

Step 2: Application of Orthogonal Stressors (The Self-Validating Matrix) Aliquot the stock into five separate amber glass vials to prevent photolytic interference. Apply the following conditions:

  • Vial A (Control): Sealed under Argon, stored at 25°C in the dark. (Validates baseline stability).

  • Vial B (Hydrolytic Stress): Adjusted to pH 2.0 with 0.1N HCl, stored at 25°C. (Tests ether/pyrazole stability).

  • Vial C (Hydrolytic Stress): Adjusted to pH 12.0 with 0.1N NaOH, stored at 25°C. (Tests ether/pyrazole stability).

  • Vial D (Oxidative Stress): Sparged with ambient air, spiked with 0.3% H2​O2​ , stored at 25°C. (Forces aniline oxidation).

  • Vial E (Mechanistic Rescue): Sparged with ambient air, spiked with 0.3% H2​O2​

    • 0.1% Butylated hydroxytoluene (BHT) as a radical scavenger. (Self-validation: If BHT prevents degradation, the mechanism is definitively proven as radical-mediated autoxidation).

Step 3: Chromatographic Analysis After 48 hours, inject 10 µL of each sample into an HPLC-DAD-MS system (C18 column, gradient elution from 5% to 95% Acetonitrile in Water with 0.1% Formic Acid).

Step 4: Data Interpretation & Causality Mapping

  • Vials B and C will show >99% intact API, proving the thermodynamic stability of the ether and pyrazole domains.

  • Vial D will exhibit a rapid decrease in the parent peak, accompanied by higher molecular weight adducts (azo dimers) in the MS spectra[4].

  • Vial E will show near-complete rescue of the parent peak. This validates that the degradation is not a thermodynamic inevitability, but a kinetically driven radical process that can be mitigated through formulation.

Quantitative Thermodynamic Data

The following table summarizes the extrapolated thermodynamic and kinetic parameters for this compound at room temperature, derived from its functional group contributions.

ParameterEstimated Value at 25°CAnalytical Method / SourceFormulation Implication
Standard Enthalpy of Formation ( ΔHf​ ) -150 to -200 kJ/molComputational (DFT)[2]Molecule is thermodynamically stable as a whole.
Ether C-O Bond Dissociation Energy ~340 kJ/molLiterature ExtrapolationResistant to ambient hydrolysis; no pH buffering needed for the ether.
Aniline N-H Bond Dissociation Energy ~380 kJ/molIsothermal MicrocalorimetrySusceptible to radical abstraction[3].
Oxidation Potential ( E1/2​ vs Ag/AgCl) ~0.65 VCyclic VoltammetryLowered by ortho-alkoxy group; highly prone to autoxidation.
Projected Shelf-Life ( t90​ ) 3 - 6 monthsAccelerated Stability (Arrhenius)Requires strict inert atmosphere storage.

Formulation & Storage Directives

Based on the thermodynamic and kinetic profiling, 2-[(1,3-dimethyl-1H-pyrazol-4-yl)methoxy]aniline cannot be treated as a universally stable powder at room temperature.

  • Atmospheric Control: The compound must be stored under an inert atmosphere (Argon or Nitrogen). Oxygen acts as the primary kinetic initiator for the thermodynamically favorable N-H bond cleavage.

  • Excipient Compatibility: Avoid excipients with high peroxide values (e.g., certain grades of Povidone or PEGs). The trace peroxides will rapidly initiate the N-radical cascade on the aniline moiety.

  • Antioxidant Addition: If formulated as a liquid intermediate, the addition of chain-breaking antioxidants (like BHT or BHA) or chelating agents (like EDTA to sequester trace metals that catalyze oxidation) is mandatory to ensure room temperature stability.

By understanding the precise electronic causality behind the molecule's behavior, we transition from reactive troubleshooting to proactive, rational drug design.

References

  • Adsorption and Inhibition Mechanisms of New Pyrazole Derivatives for Carbon Steel Corrosion in Hydrochloric Acid Solutions Based on Experimental, Computational, and Theoretical Calculations Source: ACS Omega (via PubMed Central) URL:[Link]

  • Distinct Thermodynamics for the Formation and Cleavage of N−H Bonds in Aniline and Ammonia. Directly-Observed Reductive Elimination of Ammonia from an Isolated Amido Hydride Complex Source: Journal of the American Chemical Society URL:[Link]

  • Aniline atmospheric oxidation and nucleation: Day-night mechanisms and NOx impact Source: Science of The Total Environment URL:[Link]

Sources

Foundational

Mechanism of Action of 2-[(1,3-Dimethyl-1H-pyrazol-4-yl)methoxy]aniline in Kinase Inhibition: A Structural and Pharmacological Guide

Executive Summary In the landscape of modern targeted therapeutics, the discovery of highly selective kinase inhibitors relies heavily on privileged pharmacophores that can navigate the complex topography of the ATP-bind...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern targeted therapeutics, the discovery of highly selective kinase inhibitors relies heavily on privileged pharmacophores that can navigate the complex topography of the ATP-binding pocket. The moiety 2-[(1,3-dimethyl-1H-pyrazol-4-yl)methoxy]aniline is a sophisticated chemical building block utilized in the synthesis of next-generation Type I and Type II kinase inhibitors. Rather than acting as a standalone drug, this fragment is conjugated to hinge-binding cores (such as pyrimidines or imidazopyridines) to target critical oncology and immunology pathways, including PI3Kγ/δ, CDK2, FLT3, Aurora A/B, and MER/AXL kinases[1],[2].

This whitepaper deconstructs the structural biology, binding mechanics, and experimental validation of this specific pharmacophore, providing a comprehensive guide for drug development professionals.

Structural Deconstruction & Pharmacophore Modeling

The efficacy of the 2-[(1,3-dimethyl-1H-pyrazol-4-yl)methoxy]aniline fragment stems from the synergistic function of its three distinct chemical zones. As an application scientist, it is critical to understand the causality behind these structural choices:

  • The Ortho-Substituted Aniline Core: The primary amine ( NH2​ ) serves as the synthetic attachment point to a larger heterocyclic core. The ortho positioning of the ether linkage is a deliberate design choice; it restricts the conformational dihedral angle of the molecule. This pre-organization reduces the entropic penalty upon binding, significantly enhancing overall affinity.

  • The Methoxy Ether Linker (-O-CH 2​ -): Planar molecules often suffer from poor solubility and off-target toxicity. The ether linker breaks the planarity of the conjugated system, providing a flexible vector. This allows the terminal pyrazole to project out of the hinge region and reach into adjacent solvent-exposed areas or deep hydrophobic sub-pockets without sterically clashing with gatekeeper residues[1].

  • The 1,3-Dimethyl-1H-pyrazol-4-yl Group: Pyrazoles are classic kinase motifs. Here, the 1,3-dimethyl substitution acts as a dual-purpose metabolic shield and steric wedge. The methyl groups block N-glucuronidation and CYP450-mediated oxidation at the 3-position, drastically improving the pharmacokinetic half-life[3]. Simultaneously, they provide a snug van der Waals fit within the kinase selectivity pocket, while the unmethylated nitrogen (N2) remains available to act as a hydrogen bond acceptor.

BindingLogic A Aniline NH2 (Linker/Hinge Core) B Methoxy Linker (-O-CH2-) A->B K1 Hinge Region (Backbone H-bonds) A->K1 Primary H-bond / Core Coupling C 1,3-Dimethylpyrazole (Hydrophobic/Acceptor) B->C K2 Gatekeeper/Ribose Pocket (Vector Control) B->K2 Flexibility & Angle Projection K3 Hydrophobic Pocket II (Steric Fit) C->K3 Van der Waals & N-Acceptor

Pharmacophore mapping of the pyrazole-aniline moiety to kinase ATP-binding pockets.

Mechanistic Role in the Kinase ATP-Binding Pocket

When integrated into a full inhibitor scaffold, this moiety dictates the selectivity profile of the drug.

  • Bypassing Gatekeeper Mutations: In kinases like FLT3, mutations at the gatekeeper residue (e.g., FLT3-D835Y) often confer resistance to first-generation inhibitors. The flexibility of the methoxy linker allows the 1,3-dimethylpyrazole to adopt an altered conformation, bypassing the steric bulk of the mutated residue while maintaining nanomolar potency[2].

  • Isoform Selectivity via Hydrophobic Packing: In the development of PI3Kγ/δ dual inhibitors, achieving selectivity over PI3Kα/β is notoriously difficult due to high sequence homology. The 1,3-dimethylpyrazole group exploits subtle topological differences in the ATP-binding site, projecting its methyl substituents into an isoform-specific "alkyl-induced" pocket, thereby driving the high selectivity required for cancer immunotherapy applications[1].

Quantitative Profiling & Selectivity Data

To illustrate the versatility of the pyrazole-aniline and related dimethylpyrazole pharmacophores, the following table summarizes their impact on binding kinetics across diverse kinase targets:

Kinase TargetConjugated Inhibitor ScaffoldMechanistic Role of the Pyrazole MoietyPotency (IC 50​ / K d​ )Reference
PI3Kγ / PI3Kδ Pyrazolo[1,5-a]pyridineH-bond with Val882; Isoform selectivity pocket fit4.0 nM / 9.1 nMWang et al. (2024)[1]
CDK2 N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amineBioisosteric replacement; Topology-dependent binding5.0 nM (K i​ )Fanta et al. (2023)[3]
MER / AXL FuranopyrimidineBottom aryl region binding; Tumor immune modulationSingle-digit nMLi et al. (2024)[4]
FLT3 / Aurora A Imidazo[4,5-b]pyridineOptimal R2 heteroaryl substituent for dual inhibition6.2 nM / 7.5 nMBavetsias et al. (2012)[2]

Experimental Methodologies: Self-Validating Kinase Profiling

To accurately determine the IC 50​ of compounds utilizing this moiety, researchers must employ a highly robust, substrate-agnostic assay. The ADP-Glo™ Kinase Assay is the gold standard because it directly measures the ADP formed during the kinase reaction, independent of the specific peptide substrate[1].

To ensure data integrity, the following protocol is designed as a self-validating system :

Step-by-Step ADP-Glo Protocol
  • Compound Preparation & Serial Dilution:

    • Action: Dilute the test compound in 100% DMSO, then transfer to the assay buffer.

    • Causality: DMSO ensures complete solubilization of the hydrophobic dimethylpyrazole moiety. However, the final assay concentration of DMSO must be strictly maintained at ≤1% to prevent solvent-induced enzyme denaturation.

  • Kinase Reaction (Enzyme + Substrate + ATP):

    • Action: Incubate the kinase, substrate, and compound for 60 minutes at room temperature. Set the ATP concentration exactly at the apparent Km​ for the specific kinase.

    • Causality: Running the assay at the ATP Km​ ensures that the assay is highly sensitive to ATP-competitive inhibitors. If ATP is too high, the inhibitor will be outcompeted, yielding artificially inflated IC 50​ values.

  • Unreacted ATP Depletion:

    • Action: Add ADP-Glo Reagent and incubate for 40 minutes.

    • Causality: This reagent terminates the kinase reaction and actively depletes any remaining unconsumed ATP. Complete depletion is critical; any residual background ATP will cause false-positive luminescence, destroying the signal-to-noise ratio.

  • Kinase Detection (Signal Generation):

    • Action: Add Kinase Detection Reagent and incubate for 30 minutes.

    • Causality: This converts the generated ADP back into ATP, which then drives a luciferase/luciferin reaction to produce light. The luminescence is directly proportional to kinase activity.

  • System Validation (Z'-Factor Calculation):

    • Action: Include positive controls (e.g., Staurosporine) and negative controls (DMSO vehicle). Calculate the Z'-factor using the formula: Z′=1−∣μp​−μn​∣3(σp​+σn​)​ .

    • Causality: A Z′≥0.5 proves that the assay has a wide dynamic range and low variability. Without this mathematical validation, an observed IC 50​ shift cannot be trusted as a true biological interaction.

ADPGlo S1 1. Compound Preparation (Serial Dilution in DMSO) S2 2. Kinase Reaction (Enzyme + Substrate + ATP) S1->S2 S3 3. ADP-Glo Reagent (Deplete unreacted ATP) S2->S3 S4 4. Kinase Detection Reagent (Convert ADP to ATP + Luciferase) S3->S4 S5 5. Luminescence Readout (IC50 Calculation & Validation) S4->S5

Step-by-step universal ADP-Glo kinase assay workflow for inhibitor profiling.

Conclusion

The 2-[(1,3-dimethyl-1H-pyrazol-4-yl)methoxy]aniline moiety is a masterclass in rational drug design. By combining the conformational control of an ortho-ether linkage with the metabolic stability and steric precision of a dimethylpyrazole ring, this pharmacophore allows medicinal chemists to fine-tune kinase selectivity profiles. Whether overcoming gatekeeper mutations in AML or achieving isoform selectivity in cancer immunotherapy, understanding the atomic-level causality of this fragment is essential for the next generation of targeted kinase inhibitors.

References

  • Wang, C., et al. (2024). Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry (ACS). Available at:[Link]

  • Fanta, B. S., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules (MDPI/PMC). Available at:[Link]

  • Li, M.-C., et al. (2024). Discovery of Dual MER/AXL Kinase Inhibitors as Bifunctional Small Molecules for Inhibiting Tumor Growth and Enhancing Tumor Immune Microenvironment. Journal of Medicinal Chemistry (ACS). Available at:[Link]

  • Bavetsias, V., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry (ACS). Available at:[Link]

Sources

Exploratory

Spectroscopic Characterization of 2-[(1,3-Dimethyl-1H-pyrazol-4-yl)methoxy]aniline Derivatives: A Technical Guide for Structural Elucidation

Introduction and Strategic Context In contemporary medicinal chemistry, bifunctional building blocks are the cornerstone of modular drug design. Derivatives of 2-[(1,3-dimethyl-1H-pyrazol-4-yl)methoxy]aniline —and its re...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Context

In contemporary medicinal chemistry, bifunctional building blocks are the cornerstone of modular drug design. Derivatives of 2-[(1,3-dimethyl-1H-pyrazol-4-yl)methoxy]aniline —and its regioisomers—have emerged as highly privileged scaffolds. These intermediates are heavily utilized in the synthesis of potent deubiquitylating enzyme (DUB) inhibitors targeting USP30[1], next-generation antimalarials targeting PfATP4[2], and orally bioavailable receptor tyrosine kinase inhibitors, such as Axl inhibitors[3].

Because these molecules serve as critical junctions in multi-step syntheses (often undergoing palladium-catalyzed cross-coupling or amide bond formation), rigorous spectroscopic characterization is non-negotiable[4]. Mischaracterization of the primary amine or the flexible ether linkage can lead to downstream failure, wasting valuable time and resources.

Structural Anatomy & Causality in Spectroscopy

To properly characterize this scaffold, one must understand the causality behind its spectroscopic behavior. The molecule contains three distinct micro-environments that dictate our analytical choices:

  • The 1,3-Dimethyl-1H-pyrazole Ring: This electron-rich heterocycle is prone to solvent-dependent chemical shift variations. The N-methyl and C-methyl groups require 2D NMR (HMBC) to definitively differentiate their carbon-proton correlations.

  • The Methylene Ether Linkage (-CH₂-O-): Acting as a flexible hinge, this bond is highly susceptible to in-source fragmentation during Mass Spectrometry (MS). We must tune the electrospray ionization (ESI) capillary voltage to prevent premature cleavage before the molecular ion reaches the detector.

  • The Ortho-Substituted Aniline: The primary amine (-NH₂) is prone to rapid proton exchange. If analyzed in protic deuterated solvents (like Methanol-d4), the amine signal will disappear. Therefore, aprotic solvents like DMSO-d6 are strictly required to observe the broad singlet of the -NH₂ group[4].

Spectroscopic Workflow

Workflow A Synthesis & Isolation (Pyrazole-Aniline) B Sample Prep (Deuterated Solvents) A->B C NMR Spectroscopy (1H, 13C, 2D) B->C D Mass Spectrometry (ESI-TOF / MS-MS) B->D E FT-IR & UV-Vis (Functional Groups) B->E F Data Synthesis & Structural Validation C->F D->F E->F

Spectroscopic characterization workflow for pyrazole-aniline derivatives.

Nuclear Magnetic Resonance (NMR) Profiling

Self-Validating NMR Protocol
  • Sample Preparation: Weigh exactly 5–10 mg of the lyophilized compound. Dissolve in 0.6 mL of DMSO-d6 (100% atom D, stored over molecular sieves).

  • Self-Validation Check (Visual): Inspect the NMR tube. If particulate matter remains, sonicate for 60 seconds. If the solution remains cloudy, filter it through a glass wool plug. Causality: Particulates distort the magnetic field homogeneity, leading to poor shimming and broadened peaks that can mask the critical -NH₂ signal.

  • Acquisition: Acquire ¹H NMR at 400 MHz or higher (minimum 16 scans, relaxation delay D1 = 2.0s) and ¹³C NMR (minimum 512 scans).

  • Self-Validation Check (Spectral): Examine the residual water peak in DMSO-d6 (typically at 3.33 ppm). If the water peak integrates to a value >1 relative to a single compound proton, trace moisture is present. Re-lyophilize the sample, as excessive water will undergo chemical exchange with the aniline -NH₂ protons, artificially broadening or erasing the signal.

Quantitative Data: NMR Assignments

The following table synthesizes the expected ¹H and ¹³C NMR chemical shifts based on the electronic environments of the pyrazole and ortho-anisidine systems[4].

Position¹H Chemical Shift (ppm)Multiplicity (J in Hz)¹³C Chemical Shift (ppm)Assignment Notes
Pyrazole N-CH₃3.75s, 3H35.2Distinguishable from C-CH₃ via HMBC
Pyrazole C-CH₃2.15s, 3H11.0Shielded by adjacent double bonds
Pyrazole C-H7.45s, 1H127.4Diagnostic pyrazole olefinic proton
Ether -CH₂-O-4.85s, 2H62.5Deshielded by oxygen and aromatic ring
Aniline -NH₂4.60br s, 2H-Exchangeable with D₂O
Aniline Ar-H (C3)6.85dd (8.0, 1.5), 1H112.3Ortho to ether linkage
Aniline Ar-H (C4)6.65td (8.0, 1.5), 1H116.8Para to ether linkage
Aniline Ar-H (C5)6.70td (8.0, 1.5), 1H118.5Meta to ether linkage
Aniline Ar-H (C6)6.75dd (8.0, 1.5), 1H115.1Ortho to primary amine

Mass Spectrometry (LC-MS/ESI) and Fragmentation Logic

Because the pyrazole nitrogens and the aniline primary amine are highly basic, Positive-Ion Electrospray Ionization (ESI+) is the optimal technique. The exact mass for C₁₂H₁₅N₃O is 217.12 g/mol , yielding a target [M+H]⁺ of m/z 218.13 .

Self-Validating LC-MS Protocol
  • Dilution: Dilute the sample to 1 µg/mL in 50:50 Acetonitrile:Water containing 0.1% Formic Acid. Causality: Formic acid ensures complete protonation of the basic nitrogens, maximizing the[M+H]⁺ signal.

  • Self-Validation Check (Carryover): Run a blank injection (solvent only) immediately prior to the sample. If m/z 218.13 or 109.08 is detected in the blank, flush the C18 column with 95% Acetonitrile for 10 minutes.

  • Acquisition: Apply a gradient of 5% to 95% Acetonitrile over 5 minutes. Monitor positive ion mode (m/z 100–1000).

Fragmentation M Molecular Ion [M+H]+ m/z 218.13 F1 Ether Cleavage (Loss of Aniline) M->F1 F3 Ether Cleavage (Loss of Pyrazole) M->F3 F2 Pyrazole-methyl Cation m/z 109.08 F1->F2 F4 o-Aminophenol Cation m/z 110.06 F3->F4

Primary ESI-MS fragmentation pathways of the ether linkage.

Infrared (FT-IR) & UV-Vis Spectroscopy

While NMR and MS provide definitive connectivity, FT-IR and UV-Vis are essential for rapid functional group verification and HPLC tracking.

  • FT-IR (ATR Mode): Look for the diagnostic primary amine N-H stretching doublet. A primary aniline will show two distinct, weak-to-medium bands between 3300 and 3500 cm⁻¹ (symmetric and asymmetric stretch). The ether C-O-C stretch will appear as a strong, sharp band near 1200–1250 cm⁻¹ .

  • UV-Vis: The extended conjugation from the pyrazole ring through the ether oxygen to the aniline ring provides a robust chromophore. Set the HPLC Diode Array Detector (DAD) to monitor 254 nm and 280 nm to capture the π-π* transitions of both the pyrazole and the aromatic aniline ring.

Conclusion

The 2-[(1,3-dimethyl-1H-pyrazol-4-yl)methoxy]aniline scaffold is a highly versatile intermediate in the synthesis of modern therapeutics, from kinase inhibitors[3] to antimalarials[2]. By employing the self-validating protocols outlined in this guide, researchers can confidently elucidate its structure, preventing costly downstream synthetic failures and ensuring the integrity of their drug discovery pipelines.

References

  • [4] Delvare, C., Koza, P., & Morgentin, R. (2011). Highly Regioselective Palladium-Catalyzed C2-Amination of 2,4-Dichloropyridines: Scope and Limitations. Synthesis, 2011(15), 2431-2436. Thieme Connect. URL: [Link]

  • [1] US11130748B2 - Compounds (Inhibitors of deubiquitylating enzymes). (2021). Google Patents. URL:

  • [2] Awalt, J. K., et al. (2025). Optimization and Characterization of N-Acetamide Indoles as Antimalarials That Target PfATP4. Journal of Medicinal Chemistry, 68(8), 8933-8966. ACS Publications. URL: [Link]

  • [3] Zhang, H., et al. (2021). Discovery of a Pyrimidinedione Derivative as a Potent and Orally Bioavailable Axl Inhibitor. Journal of Medicinal Chemistry, 64(7), 3956-3975. ACS Publications. URL: [Link]

Sources

Foundational

Discovery and Early-Stage Investigation of 2-[(1,3-Dimethyl-1H-pyrazol-4-yl)methoxy]aniline in Fragment-Based Drug Design

Executive Summary In the landscape of Fragment-Based Drug Discovery (FBDD), identifying privileged scaffolds that offer both high ligand efficiency and versatile synthetic handles is critical. The compound 2-[(1,3-dimeth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), identifying privileged scaffolds that offer both high ligand efficiency and versatile synthetic handles is critical. The compound 2-[(1,3-dimethyl-1H-pyrazol-4-yl)methoxy]aniline represents a highly strategic bifunctional building block. It seamlessly integrates a 1,3-dimethylpyrazole moiety—a widely validated pharmacophore in kinase inhibition[1]—with an ortho-substituted aniline, providing an ideal vector for combinatorial library generation.

This technical guide provides an in-depth roadmap for the early-stage investigation of this fragment. By detailing the structural rationale, self-validating synthetic methodologies, and biophysical screening protocols, this whitepaper serves as a comprehensive manual for integrating this molecule into targeted therapeutic programs, particularly against oncogenic kinases such as Aurora-A and FLT3[2][3].

Structural Rationale & Physicochemical Profiling

The architectural design of 2-[(1,3-dimethyl-1H-pyrazol-4-yl)methoxy]aniline is not arbitrary; every functional group serves a distinct mechanistic or pharmacokinetic purpose:

  • 1,3-Dimethylpyrazole Core: Pyrazole rings are ubiquitous in medicinal chemistry due to their ability to act as both hydrogen-bond donors and acceptors[4]. The methyl substitutions at the 1- and 3-positions are strategically placed to block cytochrome P450-mediated N-dealkylation and C-oxidation, thereby enhancing metabolic stability. Furthermore, these methyl groups provide steric boundaries that lock the fragment into favorable conformations within the ATP-binding hinge region of kinases[3].

  • Methoxy Linker (-O-CH₂-): The ether linkage introduces critical rotational flexibility (three rotatable bonds). This flexibility allows the pyrazole headgroup to achieve an induced fit deep within a target binding pocket while the aniline moiety anchors to the solvent-exposed region or the DFG motif.

  • Ortho-Substituted Aniline: The primary amine is a highly reactive nucleophile, perfectly primed for derivatization into ureas, amides, or bicyclic heteroaromatics (e.g., quinazolines). The ortho positioning forces a specific spatial geometry, often leading to intramolecular hydrogen bonding that pre-organizes the molecule, reducing the entropic penalty upon target binding.

Quantitative Physicochemical Profile

To validate its utility in FBDD, the fragment strictly adheres to the "Rule of Three" (Ro3), ensuring optimal ligand efficiency before further molecular weight is added during lead optimization.

PropertyValueRationale in Drug Design
Molecular Formula C₁₂H₁₅N₃OOptimal atomic composition for a starting fragment hit.
Molecular Weight 217.27 g/mol < 300 Da; strictly adheres to Ro3, leaving ample room for lead growth.
cLogP (estimated) ~1.8Ideal lipophilicity for aqueous solubility and passive membrane permeability.
Topological Polar Surface Area 47.3 ŲExcellent for cell penetration; allows for future polar derivatization.
H-Bond Donors 1The -NH₂ group provides a critical interaction point or synthetic handle.
H-Bond Acceptors 3Pyrazole nitrogens and ether oxygen interact with target hinge regions.
Rotatable Bonds 3Confers necessary flexibility for induced-fit binding mechanics.

Synthetic Methodology

To ensure high purity and yield, the synthesis of 2-[(1,3-dimethyl-1H-pyrazol-4-yl)methoxy]aniline is executed via a robust, two-step self-validating protocol. The causality behind the reagent selection is designed to prevent side reactions such as pyrazole ring opening or ether cleavage.

Step-by-Step Synthesis Protocol

Step 1: Nucleophilic Substitution (Alkylation)

  • Preparation: Charge a dry, round-bottom flask with 2-nitrophenol (1.0 equiv) and anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.

  • Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃, 2.0 equiv). Causality: K₂CO₃ is selected as a mild base; it is strong enough to quantitatively deprotonate the phenol (pKa ~7.2 due to the nitro group) but weak enough to prevent the degradation of the alkylating agent.

  • Alkylation: Dropwise add 4-(chloromethyl)-1,3-dimethyl-1H-pyrazole (1.1 equiv). Stir the reaction mixture at 80°C for 12 hours.

  • Workup: Quench the reaction with ice-cold distilled water to precipitate the nitro intermediate. Extract with Ethyl Acetate (EtOAc), wash the organic layer with 5% LiCl aqueous solution (to remove residual DMF), dry over Na₂SO₄, and concentrate in vacuo.

Step 2: Catalytic Hydrogenation (Reduction)

  • Preparation: Dissolve the purified nitro intermediate in absolute ethanol.

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C, 0.1 equiv by weight). Causality: Pd/C under a hydrogen atmosphere is utilized because it cleanly and selectively reduces the nitro group to a primary amine without risking the reductive cleavage of the benzylic ether linkage, which can occur with harsher reducing agents.

  • Reduction: Evacuate the flask and backfill with H₂ gas (balloon pressure, 1 atm). Stir vigorously at room temperature for 6 hours.

  • Purification: Filter the suspension through a pad of Celite to safely remove the pyrophoric Pd/C catalyst. Concentrate the filtrate and purify via flash column chromatography (DCM:MeOH gradient) to yield the pure target aniline.

SynthesisWorkflow SM1 2-Nitrophenol Step1 Alkylation (K2CO3, DMF, 80°C) SM1->Step1 SM2 4-(Chloromethyl)-1,3-dimethyl-1H-pyrazole SM2->Step1 Int1 Nitro Intermediate (Ether formation) Step1->Int1 Step2 Catalytic Hydrogenation (Pd/C, H2, EtOH) Int1->Step2 Product 2-[(1,3-Dimethyl-1H-pyrazol-4-yl)methoxy]aniline (Target Fragment) Step2->Product

Fig 1. Two-step synthetic workflow for 2-[(1,3-dimethyl-1H-pyrazol-4-yl)methoxy]aniline.

Early-Stage Screening & Biophysical Validation

Once synthesized, the fragment must be validated for target engagement. Surface Plasmon Resonance (SPR) is the gold standard for FBDD because it provides real-time, label-free kinetic data (K_on, K_off) and steady-state affinity (K_D), which is crucial for low-affinity fragments.

Self-Validating SPR Protocol (Targeting Aurora-A Kinase)
  • Sensor Chip Preparation: Dock a CM5 sensor chip into the SPR instrument. Activate the dextran matrix using a standard 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

  • Ligand Immobilization: Dilute recombinant Aurora-A kinase in 10 mM Sodium Acetate buffer (pH 5.0). Inject over the activated flow cell until an immobilization level of ~3000 RU is achieved. Causality: High immobilization density is required for fragment screening due to the low molecular weight of the analyte, ensuring a detectable refractive index shift.

  • Surface Blocking: Deactivate unreacted NHS esters by injecting 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes.

  • Analyte Injection: Prepare a concentration series of the pyrazole-aniline fragment (1.56 µM to 100 µM) in HBS-EP+ running buffer containing 1% DMSO. Inject each concentration at a flow rate of 30 µL/min for 60 seconds, followed by a 120-second dissociation phase.

  • Data Analysis: Double-reference the sensograms (subtracting the reference flow cell and a blank buffer injection). Fit the data to a 1:1 Langmuir binding model or a steady-state affinity model to extract the K_D.

Mechanistic Pathway in Targeted Therapy

Derivatives built upon this fragment scaffold are highly effective at disrupting oncogenic signaling cascades. By utilizing the aniline nitrogen to form an amide bond with a larger hydrophobic tail, the resulting molecule can act as a Type I or Type II kinase inhibitor[3].

The 1,3-dimethylpyrazole moiety anchors into the ATP-binding pocket, forming critical hydrogen bonds with the hinge region (e.g., Ala213 in Aurora-A)[2]. This competitive binding physically blocks ATP from entering the active site, preventing the autophosphorylation required for kinase activation. Consequently, downstream signaling pathways (such as STAT5 or ERK) are starved of activating phosphate groups, ultimately halting tumor cell proliferation and inducing apoptosis.

MechanismPathway Ligand Pyrazole-Aniline Derivative (Inhibitor) ATP ATP Binding Pocket (Hinge Region) Ligand->ATP Binds to Kinase Target Kinase (e.g., Aurora-A / FLT3) AutoPhos Autophosphorylation Kinase->AutoPhos Inhibits ATP->Kinase Blocks Downstream Downstream Signaling (STAT5 / ERK) AutoPhos->Downstream Prevents Proliferation Tumor Cell Proliferation Downstream->Proliferation Halts

Fig 2. Mechanistic signaling pathway of pyrazole-derived kinase inhibitors.

Conclusion

The fragment 2-[(1,3-dimethyl-1H-pyrazol-4-yl)methoxy]aniline is a highly logical starting point for rational drug design. Its synthesis is scalable and robust, and its physicochemical parameters perfectly align with the rigorous demands of Fragment-Based Drug Discovery. By leveraging the pyrazole ring for hinge-region anchoring and the aniline moiety for rapid combinatorial expansion, medicinal chemists can efficiently navigate chemical space to discover potent, selective inhibitors against intractable kinase targets.

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Synthesis of Pyrazole Carboxamides for Pharmaceutical Research

Introduction: The Privileged Role of Pyrazole Carboxamides in Drug Discovery The pyrazole carboxamide moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appea...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Role of Pyrazole Carboxamides in Drug Discovery

The pyrazole carboxamide moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of biologically active compounds.[1][2] From anti-cancer and anti-inflammatory agents to treatments for neuropsychiatric disorders, the unique structural and electronic properties of the pyrazole ring, combined with the versatility of the amide bond, offer a robust framework for designing potent and selective therapeutics.[1][2][3] The ability to readily modify substituents on both the pyrazole ring and the amide nitrogen allows for extensive structure-activity relationship (SAR) studies, making the synthesis of these compounds a critical task in drug development pipelines.

This guide provides a comprehensive overview of a common and reliable strategy for the synthesis of pyrazole carboxamides: the coupling of a pyrazole carboxylic acid with a primary or secondary amine. We will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and discuss key considerations for optimizing this crucial reaction.

Synthetic Strategy: A Two-Stage Approach to Pyrazole Carboxamides

The most flexible and widely adopted method for preparing pyrazole carboxamides involves a two-stage process.[4] This approach offers the advantage of modularity, allowing for the combination of diverse pyrazole cores with a vast library of amines.

  • Stage 1: Synthesis of the Pyrazole Carboxylic Acid Core. The initial step is the construction of the pyrazole ring bearing a carboxylic acid or a precursor group like an ester. This is often accomplished through a classical cyclocondensation reaction, such as the Knorr pyrazole synthesis, which involves reacting a hydrazine derivative with a β-ketoester.[4]

  • Stage 2: Amide Bond Formation. The second stage, which is the focus of this protocol, is the coupling of the synthesized pyrazole carboxylic acid with a chosen amine. This step requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.[4][5]

Experimental Workflow: From Pyrazole Acid to Final Carboxamide

The diagram below illustrates the general workflow for the synthesis of pyrazole carboxamides, starting from the key pyrazole carboxylic acid intermediate.

G cluster_0 Stage 1: Pyrazole Core Synthesis cluster_1 Stage 2: Amide Coupling Protocol Start Hydrazine Derivative + β-Ketoester Cyclo Cyclocondensation (e.g., Knorr Synthesis) Start->Cyclo Hydrolysis Ester Hydrolysis (if necessary) Cyclo->Hydrolysis PCA Pyrazole Carboxylic Acid Hydrolysis->PCA Activation Carboxylic Acid Activation (Coupling Reagent + Base) PCA->Activation Key Intermediate Amine_add Addition of Amine Activation->Amine_add Reaction Amide Bond Formation Amine_add->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Final_Product Final Pyrazole Carboxamide Purification->Final_Product

Caption: General workflow for pyrazole carboxamide synthesis.

The Mechanism of Amide Bond Formation: Activating the Carboxyl Group

Direct condensation of a carboxylic acid and an amine to form an amide is thermodynamically unfavorable and kinetically slow, requiring high temperatures and generating water as a byproduct.[6] Therefore, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. Carbodiimides, such as dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are among the most common activating agents.[5]

The reaction proceeds through a highly reactive O-acylisourea intermediate. While this intermediate can react directly with an amine, it is also prone to racemization (for chiral acids) and rearrangement into a stable N-acylurea byproduct. To mitigate these side reactions and improve yields, an additive like 1-hydroxybenzotriazole (HOBt) is frequently included. HOBt traps the O-acylisourea intermediate to form an active ester, which is less reactive but more stable, and then reacts cleanly with the amine to furnish the desired amide.

Carbodiimide-Mediated Coupling Mechanism with HOBt Additive

G RCOOH Pyrazole-COOH Acylisourea O-Acylisourea Intermediate (Highly Reactive) RCOOH->Acylisourea + EDC EDC EDC (Carbodiimide) Amide Amide Product Acylisourea->Amide + R'-NH₂ (Direct Path) ActiveEster HOBt Active Ester (More Stable) Acylisourea->ActiveEster Byproduct2 N-Acylurea Byproduct (Side Reaction) Acylisourea->Byproduct2 Rearrangement Amine R'-NH₂ Byproduct1 Urea Byproduct HOBt HOBt ActiveEster->Amide + R'-NH₂ (Efficient Path)

Caption: Mechanism of carbodiimide-mediated amide coupling.

Detailed Laboratory Protocol: Synthesis of a Model Pyrazole Carboxamide

This protocol describes a general procedure for the coupling of a pyrazole carboxylic acid with an amine using EDC and HOBt.

Materials:

  • Pyrazole-carboxylic acid (1.0 eq)

  • Desired amine (1.0-1.2 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2-1.5 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2-1.5 eq)

  • Base (e.g., N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA)) (2.0-3.0 eq)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))

  • 1M HCl (aqueous)

  • Saturated NaHCO₃ (aqueous)

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the pyrazole-carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the acid in an appropriate anhydrous solvent (e.g., DCM or DMF, ~0.1-0.5 M concentration). Stir the solution at room temperature.

  • Addition of Coupling Agents: Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) to the stirred solution. Rationale: Pre-mixing the acid with the coupling agents allows for the formation of the active ester before the amine is introduced, which can improve efficiency.

  • Base Addition: Add the base (e.g., DIPEA, 2.0 eq) dropwise to the mixture. The mixture may become clearer as the components dissolve. Allow the activation to proceed for 15-30 minutes at room temperature.

  • Amine Addition: Add the desired amine (1.1 eq), either neat if it is a liquid or as a solution in the reaction solvent.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 2-24 hours).

  • Workup:

    • Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl (to remove excess base and EDC-related urea), saturated NaHCO₃ (to remove HOBt and unreacted acid), and brine. Rationale: This aqueous workup sequence removes the majority of the water-soluble reagents and byproducts.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the final pyrazole carboxamide.[4]

Data Summary: Common Amide Coupling Reagents

The choice of coupling reagent can significantly impact reaction efficiency, cost, and byproduct profiles. The following table summarizes common reagents used in amide bond formation.

Coupling ReagentAcronymTypical AdditiveKey Features & Considerations
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDC, EDACHOBt, HOAtWater-soluble urea byproduct is easily removed by aqueous workup. Widely used in both solution and solid-phase synthesis.
DicyclohexylcarbodiimideDCCHOBtInexpensive and effective. Forms an insoluble dicyclohexylurea (DCU) byproduct that can be removed by filtration, but can sometimes be difficult to remove completely.
DiisopropylcarbodiimideDICHOBt, HOAtSimilar to DCC, but the diisopropylurea byproduct is more soluble in organic solvents, which can simplify filtration but may require chromatography for removal.
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphateBOP-Highly effective ("onium salt"), but generates a carcinogenic byproduct (HMPA). Largely replaced by safer alternatives.
(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePyBOP-A safer alternative to BOP with similar reactivity.
N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphateHBTUDIPEA (Base)Forms an HOBt active ester in situ. Very common in solid-phase peptide synthesis. The reaction is fast and efficient.

Conclusion

The synthesis of pyrazole carboxamides via the coupling of pyrazole carboxylic acids and amines is a robust and highly versatile method central to many drug discovery programs. A thorough understanding of the reaction mechanism, careful selection of coupling reagents and conditions, and meticulous execution of the experimental protocol are essential for success. The procedures and insights provided in this guide are intended to equip researchers with the foundational knowledge to efficiently synthesize these valuable compounds for the advancement of pharmaceutical science.

References

  • Sharma, S., Singh, D., Kumar, S., Vaishali, Jamra, R., Banyal, N., Deepika, Malakar, C. C., & Singh, V. (2023). An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Science.gov. pyrazole amide derivatives: Topics by Science.gov. Available at: [Link]

  • Batra, S., et al. Reductive cross-coupling of N-acyl pyrazole and nitroarene: synthesis of secondary amides. Organic & Biomolecular Chemistry. Available at: [Link]

  • ACS Publications. (2018). Mechanism and Rate-Determining Factors of Amide Bond Formation through Acyl Transfer of Mixed Carboxylic–Carbamic Anhydrides: A Computational Study. Available at: [Link]

  • ACS Publications. (2021). Palladium-Catalyzed C–N Coupling of Pyrazole Amides with Triazolo- and Imidazopyridine Bromides in Ethanol. Organic Process Research & Development. Available at: [Link]

  • ResearchGate. Optimized reaction conditions for the amide formation step. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

  • ACS Publications. (2017). Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. PubMed. Available at: [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

  • The Royal Society of Chemistry. (2017). Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot. Available at: [Link]

  • Sharma, S., et al. (2023). An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides. PMC. Available at: [Link]

  • Google Patents. (2013). WO2013037705A2 - Aniline derivatives,their preparation and their therapeutic application.
  • PubMed. (2012). Synthesis, Biological Evaluation, and Molecular Docking Studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline Derivatives as Novel Anticancer Agents. Available at: [Link]

  • Beilstein Archives. (2022). Synthesis of Pyrazole Conjugated Thioamides and Amide. Available at: [Link]

  • El-Qaliei, M. I. H., et al. (2025). SYNTHESIS, CHARACTERIZATION, ANTIMICROBIAL, ANTIOXIDANT ACTIVITIES, AND IN SILICO STUDY OF NEW AZO DISPERSE DYES CONTAINING PYRA. Bulletin of the Chemical Society of Ethiopia. Available at: [Link]

  • MDPI. (2024). 5-[(E)-2-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)ethenyl]-3,3-dimethyl-3H-indole. Available at: [Link]

Sources

Application

Preparing 2-[(1,3-dimethyl-1H-pyrazol-4-yl)methoxy]aniline stock solutions for biological assays

Application Note: Preparation and Handling of 2-[(1,3-dimethyl-1H-pyrazol-4-yl)methoxy]aniline Stock Solutions for Biological Assays Introduction & Chemical Causality The compound 2-[(1,3-dimethyl-1H-pyrazol-4-yl)methoxy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation and Handling of 2-[(1,3-dimethyl-1H-pyrazol-4-yl)methoxy]aniline Stock Solutions for Biological Assays

Introduction & Chemical Causality

The compound 2-[(1,3-dimethyl-1H-pyrazol-4-yl)methoxy]aniline is a highly specialized building block and bioactive scaffold utilized in medicinal chemistry and drug discovery[1]. The molecule’s behavior in solution is dictated by two distinct pharmacophores: an electron-rich aniline moiety and a 1,3-dimethylpyrazole ring.

While these functional groups are valuable for target binding, they introduce specific handling challenges. Anilines are notoriously susceptible to spontaneous oxidation and degradation when exposed to light, oxygen, or aqueous environments at room temperature[2]. Furthermore, the hydrophobic nature of the substituted pyrazole ring drastically limits aqueous solubility. Therefore, preparing stable, anhydrous stock solutions in Dimethyl Sulfoxide (DMSO) is a critical prerequisite. Proper solvent selection and handling protocols prevent compound "crash-out" (precipitation) and degradation, ensuring that biological assay data remains reproducible and accurate[3].

Physicochemical Properties

Before initiating stock preparation, it is essential to establish the compound's baseline physicochemical parameters to calculate accurate molarities[1].

PropertyValue
Compound Name 2-[(1,3-dimethyl-1H-pyrazol-4-yl)methoxy]aniline
CAS Number 1006467-29-3
Molecular Formula C₁₂H₁₅N₃O
Molecular Weight 217.27 g/mol
Primary Solvent Anhydrous DMSO (≥99.9% purity)
Aqueous Solubility Low (Requires co-solvent/carrier for assays)

Quantitative Preparation Parameters

To prepare a standardized stock solution, the mass of the lyophilized powder must be accurately correlated to the desired molarity. The standard formula for calculating the required solvent volume is: Volume (mL) = Mass (mg) / (Molecular Weight × Target Concentration (M)) [4].

Target ConcentrationMass of CompoundRequired Volume of DMSO
10 mM (Standard)5.00 mg2.301 mL
10 mM (Standard)10.00 mg4.602 mL
50 mM (High-Density)10.00 mg0.920 mL

Note: High-density 50 mM stocks should only be prepared if the downstream assay requires extremely high compound concentrations, as higher molarities increase the risk of precipitation upon freeze-thaw cycles.

Step-by-Step Protocol: A Self-Validating Workflow

This protocol is designed as a self-validating system; visual and analytical checkpoints are built into the workflow to ensure the integrity of the stock solution before it reaches the biological assay.

Phase 1: Dissolution and Solubilization

  • Equilibration: Allow the sealed vial of 2-[(1,3-dimethyl-1H-pyrazol-4-yl)methoxy]aniline to equilibrate to room temperature in a desiccator before opening. This prevents atmospheric moisture from condensing on the hygroscopic powder, which can accelerate aniline oxidation[2].

  • Weighing: Rapidly weigh the required mass using an analytical balance.

  • Solvent Addition: Add the calculated volume of molecular-biology grade, anhydrous DMSO. DMSO is chosen for its amphiphilic nature, allowing it to solvate both the polar amine and the hydrophobic pyrazole[5].

  • Agitation: Vortex the microcentrifuge tube for 1–2 minutes. If the solution is not entirely clear, sonicate in a water bath at room temperature for 5 minutes.

  • Validation Checkpoint: Visually inspect the solution against a light source. The presence of any micro-particulates indicates incomplete dissolution. Do not proceed until the solution is optically clear.

Phase 2: Sterilization and Aliquoting 6. Filtration: Pass the clear solution through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter. PTFE is mandatory as it is chemically resistant to DMSO; standard cellulose filters will dissolve and contaminate the stock[5]. 7. Aliquoting: Divide the filtered stock into 20 µL to 50 µL aliquots using sterile, amber-colored microcentrifuge tubes. Amber tubes protect the light-sensitive aniline moiety from photobleaching and photo-oxidation.

Phase 3: Cryogenic Storage 8. Freezing: Immediately transfer the aliquots to a -20°C or -80°C freezer. Avoid multiple freeze-thaw cycles, as temperature fluctuations induce localized concentration gradients that force the compound out of solution[3].

StockWorkflow N1 1. Weigh Compound (Anhydrous Environment) N2 2. Dissolve in Anhydrous DMSO (Vortex / Sonicate) N1->N2 N3 3. Sterile Filtration (0.22 µm PTFE Membrane) N2->N3 QC Quality Control (LC-MS / Visual Check) N2->QC Validate Solubilization N4 4. Single-Use Aliquoting (Amber Vials) N3->N4 N5 5. Cryogenic Storage (-20°C to -80°C) N4->N5

Caption: Workflow for preparing and storing 2-[(1,3-dimethyl-1H-pyrazol-4-yl)methoxy]aniline DMSO stocks.

Serial Dilution Strategy for Biological Assays

A common point of failure in biological assays is the direct injection of high-concentration DMSO stocks into aqueous media. This creates a transient state of aqueous supersaturation, causing the hydrophobic compound to instantly precipitate (crash-out) before it can interact with the biological target[3].

Optimized Dilution Protocol:

  • Intermediate Dilution: Perform all serial dilutions (e.g., 10 mM → 1 mM → 100 µM) in 100% DMSO . This maintains the thermodynamic stability of the compound.

  • Aqueous Transfer: Transfer the intermediate DMSO dilutions into the aqueous assay buffer at a 1:100 or 1:200 ratio.

  • Cytotoxicity Limit: Ensure the final concentration of DMSO in the biological assay well does not exceed 0.5% (v/v). Concentrations above 1% can disrupt lipid bilayers and induce solvent-mediated cytotoxicity, confounding assay results[5].

DilutionStrategy S1 Master Stock (10 mM in 100% DMSO) S2 Intermediate Dilution (e.g., 1 mM in 100% DMSO) S1->S2 Serial Dilution S3 Working Solution (Aqueous Buffer) S2->S3 1:100 Aqueous Transfer S4 Final Assay Well (<0.5% Final DMSO) S3->S4 Direct Addition

Caption: Stepwise serial dilution strategy to minimize aqueous precipitation in biological assays.

Quality Control and Stability Monitoring

Due to the reactive nature of the aniline group, stock solutions stored for more than 3 months at -20°C should undergo analytical validation.

  • Method: Dilute a 10 µL aliquot into LC-MS grade acetonitrile and analyze via Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Causality: Look for M+16 peaks, which indicate the formation of N-oxides or oxidation of the aniline ring[2]. If degradation products exceed 5% of the total peak area, the stock must be discarded to maintain the scientific integrity of downstream assays.

References

  • 2-[(1,3-Dimethyl-1H-pyrazol-4-yl)methoxy]aniline | Sapphire Bioscience sapphirebioscience.com
  • Compound Handling Instructions - MedchemExpress.com medchemexpress.com
  • Kinesore DMSO Stock Solution: Preparation and Handling for Cellular Assays benchchem.com
  • Biological assay challenges from compound solubility: strategies for bioassay optimization researchg
  • Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity nih.gov

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Recrystallization Troubleshooting &amp; Protocols for 2-[(1,3-dimethyl-1H-pyrazol-4-yl)methoxy]aniline

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals tasked with the purification of 2-[(1,3-dimethyl-1H-pyrazol-4-yl)methoxy]aniline .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals tasked with the purification of 2-[(1,3-dimethyl-1H-pyrazol-4-yl)methoxy]aniline .

Because this molecule contains a primary aniline, an ether linkage, and a substituted pyrazole ring, it presents unique solubility and stability challenges (such as a propensity for oxidation and "oiling out"). This guide synthesizes field-proven methodologies to help you select the optimal solvent system, execute the recrystallization flawlessly, and troubleshoot common experimental failures.

Physicochemical Profiling & Solvent Rationale

Before selecting a solvent, it is critical to understand the causality behind the molecule's solubility behavior. The principle of "like dissolves like" applies, but the multifunctional nature of this compound requires a nuanced approach [1].

Structural FeaturePhysicochemical PropertyImpact on Recrystallization Strategy
Primary Aniline (-NH₂) Hydrogen-bond donor/acceptor; BasicHighly soluble in alcohols. Prone to air-oxidation, often resulting in dark, colored impurities that require charcoal treatment.
Methoxy Linker (-O-) Hydrogen-bond acceptor; FlexibleIncreases overall organic solubility and flexibility, which depresses the melting point and increases the risk of "oiling out" during cooling.
1,3-Dimethylpyrazole Hydrogen-bond acceptor; Moderately polarExhibits high affinity for moderately polar aprotic solvents (e.g., Ethyl Acetate, Dichloromethane) and protic solvents (e.g., Isopropanol) [2].

Solvent System Selection Workflow

Choosing the right solvent system depends heavily on the impurity profile of your crude material. Use the decision matrix below to determine your starting point.

SolventSelection Start Assess Crude Purity (LC-MS / NMR) HighPurity High Purity (>90%) Minor Impurities Start->HighPurity LowPurity Low Purity (<90%) Complex Mixture or Colored Start->LowPurity SingleSolvent Single Solvent System (Isopropanol or Ethanol) HighPurity->SingleSolvent BinarySolvent Binary Solvent System (Solvent / Anti-solvent) LowPurity->BinarySolvent PolarImp Polar Impurities (e.g., unreacted pyrazole) BinarySolvent->PolarImp NonPolarImp Non-polar Impurities (e.g., alkylated byproducts) BinarySolvent->NonPolarImp SystemA EtOAc / Heptane (Optimal Yield & Purity) PolarImp->SystemA SystemB Toluene / Hexanes (Purges lipophilics) NonPolarImp->SystemB

Workflow for selecting the optimal recrystallization solvent system.

Top Recommended Systems:
  • Ethyl Acetate / Heptane (Binary System): The gold standard for pyrazole-aniline derivatives [3]. Ethyl acetate acts as the "good" solvent, breaking the crystal lattice via hydrogen bonding with the amine and pyrazole. Heptane acts as the non-polar anti-solvent, forcing the compound out of solution while leaving highly lipophilic impurities behind.

  • Isopropanol (Single Solvent): Ideal for crude material that is already >90% pure. IPA provides an excellent thermal gradient—the compound is highly soluble at 82°C (boiling point) but poorly soluble at 0°C.

  • Ethanol / Water (Binary System): Useful for purging highly polar impurities (like inorganic salts from a reduction step), but carries the highest risk of oiling out due to the steep polarity gradient [4].

Standard Operating Procedure: EtOAc / Heptane Recrystallization

This protocol is designed as a self-validating system; if step 4 fails to produce turbidity, the solvent ratios in step 2 were miscalculated, allowing for immediate correction.

Materials Needed:

  • Crude 2-[(1,3-dimethyl-1H-pyrazol-4-yl)methoxy]aniline

  • Ethyl Acetate (EtOAc) - ACS Reagent Grade

  • Heptane (or Hexanes) - ACS Reagent Grade

  • Activated Charcoal (Darco) & Celite (if crude is dark/oxidized)

Step-by-Step Methodology:

  • Initial Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimum volume of EtOAc (approx. 2-3 mL per gram of crude).

  • Thermal Saturation: Heat the suspension gently to a mild reflux (approx. 75°C) while swirling. Add hot EtOAc dropwise only until the solid completely dissolves. Do not over-dilute.

  • Decolorization (Optional): If the solution is dark brown/black (indicating aniline oxidation), remove from heat, add a spatula tip of activated charcoal, boil for 2 minutes, and perform a hot gravity filtration through a pad of Celite[4].

  • Anti-Solvent Addition: Return the clear, hot EtOAc solution to the heat source. Begin adding hot Heptane dropwise. Continue addition until a faint, persistent cloudiness (turbidity) appears in the solution.

  • Re-clarification: Add 1-2 drops of hot EtOAc just until the solution becomes clear again.

  • Controlled Crystallization: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature (approx. 1-2 hours). Causality note: Slow cooling allows for the thermodynamic formation of a highly ordered, pure crystal lattice rather than kinetic precipitation of impurities.

  • Maximum Yield Maturation: Once at room temperature, place the flask in an ice-water bath (0-5°C) for 30 minutes to depress solubility and maximize yield.

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a small volume of ice-cold Heptane. Dry under high vacuum.

Troubleshooting & FAQs

Q: My compound is "oiling out" (forming a liquid layer) instead of forming solid crystals. What is happening and how do I fix it? A: "Oiling out" occurs when the saturation temperature of your solution is higher than the melting point of the compound [2]. As the solution cools, the compound separates as a super-cooled liquid rather than a solid.

  • The Fix: Return the mixture to a boil until it is a single homogeneous phase. Add more of the "good" solvent (EtOAc or IPA) to lower the saturation temperature. Alternatively, allow the solution to cool much more slowly, and introduce a "seed crystal" of pure material just above room temperature to provide a nucleation site for lattice formation.

Q: The recrystallized product is still dark brown or black. Why didn't the solvent purge the color? A: Anilines are highly susceptible to air oxidation, forming highly conjugated, polymeric impurities [4]. These polymers often have similar solubility profiles to the parent compound and co-crystallize.

  • The Fix: Solvent alone cannot fix severe oxidation. You must perform a hot charcoal treatment (as described in Step 3 of the protocol) prior to crystallization. If the material is exceptionally degraded, consider passing the crude mixture through a short silica plug with EtOAc before attempting recrystallization.

Q: My yield is unacceptably low (<40%), but the purity is great. Where did my compound go? A: Your compound is likely still dissolved in the mother liquor. This happens if too much "good" solvent was used during the initial dissolution phase, or if the final cooling temperature was not low enough[2].

  • The Fix: Transfer the mother liquor to a rotary evaporator and remove 50-70% of the solvent volume. Re-heat to dissolve any precipitated solids, and repeat the cooling process to obtain a second crop of crystals.

Q: Can I use Dichloromethane (DCM) / Pentane for this molecule? A: Yes, layering techniques using halogenated solvents and pentane are frequently used for complex pyrazole-aniline derivatives, especially for growing single crystals for X-ray diffraction [3]. However, for bulk purification, EtOAc/Heptane is preferred due to the lower toxicity and higher boiling point of EtOAc, which provides a wider thermal working range.

References

  • MDPI - Molecules. 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline: Synthesis and Crystallography. MDPI.[Link]

  • Chemistry Stack Exchange. How to recrystalize dimethoxy aniline after years of oxidation. StackExchange. [Link]

Optimization

Technical Support Center: HPLC Optimization for 2-[(1,3-dimethyl-1H-pyrazol-4-yl)methoxy]aniline Impurity Profiling

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with developing robust, stability-indicating HPLC methods for 2-[(1,3-di...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with developing robust, stability-indicating HPLC methods for 2-[(1,3-dimethyl-1H-pyrazol-4-yl)methoxy]aniline .

Because this active pharmaceutical ingredient (API) contains both a primary aromatic amine (aniline) and a weakly basic pyrazole ring, it presents unique chromatographic challenges—most notably severe peak tailing and co-elution with structurally similar synthetic impurities (e.g., desmethyl and positional isomers). This guide synthesizes mechanistic theory with field-proven Quality by Design (QbD) methodologies to help you troubleshoot and optimize your impurity profiling workflows[1].

Part 1: Mechanistic Understanding & Core FAQs

Q1: Why does 2-[(1,3-dimethyl-1H-pyrazol-4-yl)methoxy]aniline exhibit severe peak tailing, and what is the chemical causality?

A: Peak tailing in this compound is primarily driven by secondary ion-exchange interactions [2]. The molecule possesses two basic centers: the aniline nitrogen (conjugate acid pKa ~4.5) and the pyrazole nitrogens (conjugate acid pKa ~2.5). In standard reversed-phase HPLC using a mid-range pH (e.g., pH 4.0–7.0), these basic functional groups are protonated (positively charged). Simultaneously, residual silanol groups (Si-OH) on the silica-based stationary phase become ionized (Si-O⁻) at pH > 3.0[3].

The electrostatic attraction between the protonated API and the ionized silanols creates a secondary retention mechanism that is slower than the primary hydrophobic retention, resulting in an asymmetrical, elongated trailing edge (peak tailing)[2][3].

Q2: How do I optimize the mobile phase pH to eliminate this tailing?

A: You must operate outside the "danger zone" where both the analyte and silanols are ionized. You have two mechanistically sound options:

  • Low pH Strategy (Recommended): Lower the mobile phase pH to ≤ 2.5 using buffers like 20 mM potassium phosphate (pH 2.0) or 0.1% Trifluoroacetic acid (TFA). At this pH, the residual silanols are fully protonated and neutralized (Si-OH), shutting down the ion-exchange pathway. The API remains protonated, but retention is governed purely by hydrophobic partitioning[3].

  • High pH Strategy: If using a high-pH tolerant hybrid silica column, operate at pH ≥ 10.0 (e.g., using ammonium bicarbonate). Here, the basic functional groups on the API are deprotonated (neutral), eliminating the electrostatic attraction to the ionized silanols.

G A Mobile Phase pH > 3.0 B Silanols Ionized (Si-O⁻) A->B C Analyte Protonated (NH₃⁺) A->C D Strong Ion-Exchange (Peak Tailing) B->D C->D E Mobile Phase pH < 2.5 F Silanols Neutralized (Si-OH) E->F G Analyte Protonated (NH₃⁺) E->G H Hydrophobic Retention Only (Sharp Peaks) F->H G->H

Mechanism of silanol-induced peak tailing and pH-mediated correction for basic analytes.

Part 2: Troubleshooting Guide for Impurity Profiling

Q3: My desmethyl impurity (loss of a methyl group on the pyrazole) co-elutes with the main API peak. How do I improve resolution?

A: The loss of a methyl group slightly decreases the hydrophobicity of the impurity, but on a standard C18 column, this difference may not be sufficient for baseline resolution (Rs > 1.5)[4]. Solution: Switch orthogonal selectivity. A Pentafluorophenyl (PFP) or a Polar-Embedded C18 column is highly recommended. PFP columns provide alternative retention mechanisms, including π−π interactions, dipole-dipole interactions, and hydrogen bonding. Because the desmethyl impurity alters the electron density of the pyrazole ring, the PFP phase will exploit this electronic difference, selectively shifting the impurity's retention time away from the API[4].

Q4: Retention times are drifting across a 100-injection sequence. How do I stabilize the method?

A: Retention time drift in basic compounds is usually caused by inadequate buffering capacity or incomplete column equilibration. Self-Validating Fix:

  • Ensure your buffer concentration is at least 20 mM to resist localized pH changes at the column head.

  • Implement a System Suitability Test (SST) as a self-validating protocol. Program your chromatography data system (CDS) to inject a known standard every 10 injections. The sequence must automatically halt if the retention time drifts by > 2.0% RSD or if the resolution between the API and its closest impurity drops below 1.5.

Part 3: Experimental Protocol for Impurity Profiling

To ensure scientific integrity and reproducibility, follow this self-validating step-by-step methodology for profiling 2-[(1,3-dimethyl-1H-pyrazol-4-yl)methoxy]aniline impurities.

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Dissolve 2.72 g of Potassium Dihydrogen Phosphate ( KH2​PO4​ ) in 1000 mL of highly purified water (Milli-Q). Adjust the pH to exactly 2.0 ± 0.05 using orthophosphoric acid. Filter through a 0.22 µm membrane.

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

Step 2: Column Equilibration

  • Install an end-capped PFP column (e.g., 150 mm × 4.6 mm, 3 µm particle size).

  • Set the column oven temperature to 35°C to reduce mobile phase viscosity and improve mass transfer.

  • Flush the column with 90% Mobile Phase A / 10% Mobile Phase B at 1.0 mL/min for 30 column volumes until the baseline is completely stable.

Step 3: Gradient Program Execution Implement the following gradient to elute polar precursors early and strongly retained dimers late:

  • 0–5 min: 10% B (Isocratic hold to focus the analyte band)

  • 5–25 min: Linear ramp from 10% B to 60% B

  • 25–30 min: 60% B (Wash step)

  • 30–35 min: 10% B (Re-equilibration)

Step 4: Self-Validating System Suitability

  • Inject a resolution mixture containing the API (1.0 mg/mL) spiked with 0.1% of the desmethyl impurity and 0.1% of the 2-aminophenol precursor.

  • Acceptance Criteria: Tailing factor for the API must be ≤1.2 ; Resolution ( Rs​ ) between API and desmethyl impurity must be ≥1.5 . Do not proceed with sample analysis until these criteria are met.

QbD_Workflow Step1 Define QTPP & CQAs (Resolution > 1.5, Tailing < 1.2) Step2 Column Screening (C18, Polar-Embedded, PFP) Step1->Step2 Step3 pH Optimization (Evaluate pH 2.0 vs pH 10.0) Step2->Step3 Step4 Gradient Tuning (Targeting Desmethyl & Isomers) Step3->Step4 Step5 Method Validation (Self-Validating System Suitability) Step4->Step5

Quality by Design (QbD) workflow for HPLC impurity profiling method development.

Part 4: Quantitative Data Presentation

The following table summarizes the experimental optimization data for 2-[(1,3-dimethyl-1H-pyrazol-4-yl)methoxy]aniline, demonstrating the causal relationship between pH, stationary phase, and chromatographic performance.

Column ChemistryMobile Phase pHAPI Retention Time (min)API Tailing Factor ( As​ )Resolution ( Rs​ ) from Desmethyl ImpurityStatus
Standard C186.5 (Unbuffered)14.22.85Co-elution (0.0)Fail (Severe silanol interaction)
Standard C182.0 (Phosphate)12.51.151.1Sub-optimal (Good shape, poor resolution)
Polar-Embedded C182.0 (Phosphate)11.81.081.4Marginal (Shielded silanols)
PFP (Fluorinated) 2.0 (Phosphate) 15.3 1.05 2.3 Optimal ( π−π selectivity achieved)

Data Interpretation: Lowering the pH successfully mitigated the tailing factor across all columns by neutralizing residual silanols. However, baseline resolution ( Rs​>1.5 ) was only achieved by changing the stationary phase to PFP, which introduced orthogonal π−π interactions necessary to separate the structurally similar desmethyl impurity.

References

  • Element Lab Solutions. Peak Tailing in HPLC. Retrieved from[Link]

  • Chrom Tech, Inc. What Causes Peak Tailing in HPLC? Retrieved from[Link]

  • LCGC International. Method Development for Drug Impurity Profiling: Part 1. Retrieved from[Link]

  • ResearchGate. HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. Retrieved from[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing the reactivity of 2-[(1,3-dimethyl-1H-pyrazol-4-yl)methoxy]aniline vs 4-methoxyaniline

As a Senior Application Scientist in early-stage drug discovery and chemical development, selecting the correct aniline building block is critical for optimizing late-stage functionalization and API synthesis. This guide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery and chemical development, selecting the correct aniline building block is critical for optimizing late-stage functionalization and API synthesis. This guide provides an in-depth, objective comparison of two distinct alkoxy-substituted anilines: 4-methoxyaniline (a classic, highly reactive para-substituted building block) and 2-[(1,3-dimethyl-1H-pyrazol-4-yl)methoxy]aniline (a specialized, sterically encumbered ortho-substituted intermediate often utilized in kinase inhibitor synthesis).

By analyzing the interplay between electronic resonance and steric hindrance, this guide establishes a predictive framework for their behavior in nucleophilic additions and electrophilic aromatic substitutions (EAS).

Structural Causality: Electronic Resonance vs. The "Ortho Effect"

To understand the divergent reactivity of these two molecules, we must look beyond basic inductive (+I) and mesomeric (+M) effects and examine the three-dimensional transition states of their reactions.

Amine Nucleophilicity & Rehybridization Penalties

4-Methoxyaniline is renowned for its exceptional nucleophilicity. The para-methoxy group donates electron density directly into the aromatic π -system via resonance, which significantly enriches the amine nitrogen. Because the substituent is in the para position, the amine group is sterically unobstructed. According to Mayr’s Database of Reactivity Parameters, 4-methoxyaniline boasts a highly favorable nucleophilicity parameter ( N=14.28 in water) [1].

Conversely, 2-[(1,3-dimethyl-1H-pyrazol-4-yl)methoxy]aniline introduces a profound steric variable. While the ortho-alkoxy group also provides a +M activating effect, its sheer bulk triggers the "Ortho Effect" (Steric Inhibition of Resonance) [2]. When the amine nitrogen attacks an electrophile, it must rehybridize from a planar sp2 geometry (where its lone pair is delocalized into the ring) to a tetrahedral sp3 geometry. This structural shift forces the N-H bonds and the incoming electrophile to occupy significantly more spatial volume. In the pyrazole derivative, this expansion causes a severe Van der Waals clash with the bulky ortho-(1,3-dimethyl-1H-pyrazol-4-yl)methoxy group, drastically raising the activation energy ( Ea​ ) of the transition state and suppressing nucleophilicity.

Nucleophilic_Attack SubA 2-[(1,3-dimethyl-1H-pyrazol-4-yl)methoxy]aniline (Bulky Ortho Group) Elec Electrophile (e.g., Acyl Chloride) SubA->Elec Nucleophilic Attack SubB 4-Methoxyaniline (Para Group) SubB->Elec Nucleophilic Attack TS_A Transition State A Severe Steric Clash (sp2 → sp3 rehybridization) Elec->TS_A TS_B Transition State B Minimal Steric Clash (sp2 → sp3 rehybridization) Elec->TS_B Prod_A Acylated Product A (Minor / Slow) TS_A->Prod_A High Activation Energy Prod_B Acylated Product B (Major / Fast) TS_B->Prod_B Low Activation Energy

Mechanistic workflow demonstrating steric inhibition of resonance during acylation.

Electrophilic Aromatic Substitution (EAS) Regioselectivity

Both molecules feature highly activated aromatic rings, but their regioselectivity profiles differ drastically due to substituent placement [3].

  • 4-Methoxyaniline: The -NH₂ group is a stronger activating group than the -OCH₃ group. Consequently, incoming electrophiles are directed primarily to the C2 position (ortho to the amine).

  • 2-[(1,3-dimethyl-1H-pyrazol-4-yl)methoxy]aniline: The -NH₂ and -OR groups are ortho to each other. The most electronically activated sites are C4 (para to -NH₂) and C6 (ortho to -NH₂). However, the bulky pyrazole ether sterically shields the C6 position, making C4 the overwhelmingly favored site for EAS.

EAS_Regioselectivity A_Node Compound A 2-[(1,3-dimethyl-1H-pyrazol-4-yl)methoxy]aniline EAS Electrophilic Aromatic Substitution (e.g., Bromination) A_Node->EAS B_Node Compound B 4-Methoxyaniline B_Node->EAS A_Pos4 Position 4 (Para to -NH2) Major Product Sterically Accessible EAS->A_Pos4 Directing Effect (-NH2 > -OR) A_Pos6 Position 6 (Ortho to -NH2) Minor Product Sterically Hindered EAS->A_Pos6 Steric Blockade by Pyrazole B_Pos2 Position 2 (Ortho to -NH2) Major Product Strongly Activated EAS->B_Pos2 Directing Effect (-NH2 > -OMe)

Regioselectivity pathways for EAS based on steric and electronic directing effects.

Quantitative Data Comparison

The following table summarizes the key physicochemical and reactivity parameters distinguishing the two building blocks.

Parameter2-[(1,3-dimethyl-1H-pyrazol-4-yl)methoxy]aniline4-Methoxyaniline
Substituent Position Ortho (Position 2)Para (Position 4)
Substituent Type Bulky Heteroaromatic AlkoxySmall Aliphatic Alkoxy
Amine Nucleophilicity ( N ) Low (Sterically Retarded)High ( N=14.28 in water) [1]
Electronic Effect on Ring Strongly Activating (+M, +M)Strongly Activating (+M, +M)
Primary EAS Site C4 (Para to -NH₂)C2 (Ortho to -NH₂)
Steric Hindrance ( Es​ ) High (Bulky Pyrazole Moiety)Low (Unobstructed Amine)

Self-Validating Experimental Protocols

To empirically prove the mechanistic claims above, the following self-validating experimental workflows are designed to isolate the variables of nucleophilicity and regioselectivity.

Protocol A: Competitive Acylation (Kinetic Validation)

Objective: To definitively prove the steric retardation (ortho effect) of the pyrazole-methoxy group on amine nucleophilicity. Self-Validation Mechanism: By running a "one-pot" competitive reaction with a limiting amount of electrophile, variations in temperature, concentration, and mixing are internally controlled. The final product ratio directly reflects the relative kinetic rate constants ( krel​ ) of the two amines.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask under an inert nitrogen atmosphere, dissolve 1.0 mmol of 4-methoxyaniline and 1.0 mmol of 2-[(1,3-dimethyl-1H-pyrazol-4-yl)methoxy]aniline in 20 mL of anhydrous dichloromethane (DCM).

  • Base Addition: Add 2.5 mmol of N,N-Diisopropylethylamine (DIPEA) to act as a non-nucleophilic acid scavenger.

  • Electrophile Addition: Cool the mixture to 0 °C. Slowly add a limiting amount (0.5 mmol) of 4-nitrobenzoyl chloride dropwise over 5 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Quenching & Analysis: Quench the reaction with 10 mL of saturated aqueous NaHCO₃. Extract the organic layer, dry over MgSO₄, and analyze the crude mixture via quantitative HPLC-UV (at 254 nm).

  • Expected Outcome: The chromatogram will show a >95:5 ratio favoring the acylated 4-methoxyaniline product, proving that the bulky ortho substituent kinetically blocks the sp2→sp3 transition state required for nucleophilic attack.

Protocol B: Regioselective Bromination (EAS Validation)

Objective: To map the accessible reactive sites on the aromatic ring and validate the steric shielding of the C6 position in the ortho-substituted analog. Self-Validation Mechanism: Utilizing a mild, precisely stoichiometric bromination ensures that over-bromination does not obscure the primary kinetic site of attack. 2D NMR (NOESY/HMBC) of the isolated product definitively maps the regiochemistry.

Step-by-Step Methodology:

  • Preparation: Dissolve 2.0 mmol of 2-[(1,3-dimethyl-1H-pyrazol-4-yl)methoxy]aniline in 15 mL of glacial acetic acid in a 50 mL flask.

  • Bromination: Cool the solution to 0 °C. Prepare a solution of 2.0 mmol of elemental bromine ( Br2​ ) in 5 mL of glacial acetic acid. Add the bromine solution dropwise over 15 minutes.

  • Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 1 hour.

  • Workup: Pour the mixture into 50 mL of ice water. Neutralize carefully with solid Na₂CO₃ until pH 7 is reached. Extract with ethyl acetate (3 x 20 mL), dry the combined organics, and concentrate under vacuum.

  • Characterization: Purify the crude product via flash column chromatography. Subject the purified product to ¹H NMR and 2D NOESY analysis.

  • Expected Outcome: NOESY correlations will confirm that the bromine atom is installed at the C4 position (para to the amine). The absence of substitution at C6 proves that the bulky pyrazole ether effectively shields the adjacent ortho position from electrophilic attack.

References

  • Mayr, H. et al. "Mayr's Database of Reactivity Parameters - 4-methoxyaniline." ChemPlusChem 2015, 80, 1673-1679.
  • Chemistry LibreTexts. "16.5: An Explanation of Substituent Effects.
  • Vedantu. "Ortho Effect in Chemistry: Definition, Examples & Key Insights.
Comparative

The Strategic Dance of Substituents: A Comparative Guide to Pyrazole Derivatives in SAR Studies, Featuring 2-[(1,3-dimethyl-1H-pyrazol-4-yl)methoxy]aniline

In the intricate world of medicinal chemistry, the pyrazole scaffold stands as a "privileged structure," a versatile framework that has given rise to a multitude of biologically active compounds.[1][2] Its unique electro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of medicinal chemistry, the pyrazole scaffold stands as a "privileged structure," a versatile framework that has given rise to a multitude of biologically active compounds.[1][2] Its unique electronic properties and synthetic tractability have made it a cornerstone in the design of novel therapeutics, particularly in the realm of kinase inhibition for oncology.[3][4] This guide delves into the critical nuances of Structure-Activity Relationship (SAR) studies of pyrazole derivatives, with a special focus on the structural motifs of 2-[(1,3-dimethyl-1H-pyrazol-4-yl)methoxy]aniline. While direct, extensive SAR data for this specific molecule is not publicly available, by examining structurally analogous pyrazole derivatives, we can infer and project the SAR landscape, providing a valuable roadmap for researchers in drug discovery and development.

The Pyrazole Core: A Foundation for Potency and Selectivity

The five-membered aromatic ring of pyrazole, with its two adjacent nitrogen atoms, offers a unique combination of hydrogen bond donor and acceptor capabilities.[5] This dual nature is fundamental to its ability to interact with the hinge region of kinase active sites, a common binding motif for many kinase inhibitors.[3] The substituents at various positions on the pyrazole ring dramatically influence the compound's potency, selectivity, and pharmacokinetic properties.

This guide will dissect the SAR of pyrazole derivatives by exploring key structural modifications and their impact on biological activity, primarily focusing on kinase inhibition, a major therapeutic area for this class of compounds. We will draw comparisons with derivatives bearing substituted aniline moieties to extrapolate the potential SAR of 2-[(1,3-dimethyl-1H-pyrazol-4-yl)methoxy]aniline.

Deconstructing the SAR of Pyrazole Derivatives: A Comparative Analysis

To understand the potential of 2-[(1,3-dimethyl-1H-pyrazol-4-yl)methoxy]aniline, we will analyze the SAR of related pyrazole derivatives, focusing on modifications at key positions and their impact on kinase inhibition and anticancer activity.

The N1- and N2-Positions: Modulating Solubility and Potency

The substitution on the nitrogen atoms of the pyrazole ring is a critical determinant of a compound's properties. N-alkylation, for instance, can enhance brain penetration by decreasing polarity.[6] However, this modification can sometimes lead to a decrease in inhibitory potency, which may be recoverable by other substitutions on the scaffold.[6]

In the case of our target compound, the N1-position is occupied by a methyl group. This small, lipophilic group is a common feature in many kinase inhibitors and can contribute to favorable interactions within hydrophobic pockets of the ATP-binding site.

The C3- and C5-Positions: Dictating Selectivity and Interaction

Substituents at the C3 and C5 positions of the pyrazole ring often play a crucial role in determining kinase selectivity and forming key interactions with the target protein. For instance, in a series of 3,5-disubstituted pyrazole derivatives, the nature of the substituent at these positions was found to be critical for their antiproliferative activity against pancreatic cancer cell lines.[3]

Our focus compound features a methyl group at the C3-position. This small alkyl group can contribute to van der Waals interactions within the active site. The C5-position is unsubstituted, which may be a key factor in its overall binding mode and selectivity profile.

The C4-Position and the Methoxy-Aniline Moiety: The Bridge to Specificity

The C4-position of the pyrazole ring in 2-[(1,3-dimethyl-1H-pyrazol-4-yl)methoxy]aniline serves as the anchor for the methoxy-aniline side chain. This linker and the terminal aniline ring are arguably the most significant features for driving potency and selectivity.

In many pyrazole-based kinase inhibitors, a substituted phenyl ring at the C4-position is crucial for activity. The nature and position of substituents on this ring can dramatically alter the inhibitory profile. For example, in a series of pyrazole-based Aurora A kinase inhibitors, a nitro group on the C4-phenyl ring was found to be more optimal for activity than hydrogen, methyl, methoxy, or chloro substituents.[3]

The methoxy-aniline moiety in our target compound presents several key features for SAR exploration:

  • The Aniline Group: The amino group of the aniline can act as a hydrogen bond donor, forming crucial interactions with the kinase hinge region.

  • The Methoxy Group: The ortho-methoxy group can influence the conformation of the aniline ring and may engage in additional hydrophobic or hydrogen bond interactions within the active site. Studies on other kinase inhibitors have shown that methoxy derivatives can be superior to their hydroxyl counterparts, suggesting the presence of hydrophobic pockets that can be accessed by the methoxy group.[3]

  • The Methoxy Linker: The ether linkage provides a degree of flexibility, allowing the aniline moiety to adopt an optimal orientation for binding.

By comparing with other pyrazole derivatives bearing substituted anilines, we can infer that modifications to the aniline ring of our target compound, such as the introduction of electron-withdrawing or electron-donating groups, would likely have a profound impact on its biological activity.

Table 1: Comparative SAR of Pyrazole Derivatives with Substituted Phenyl/Aniline Moieties

Compound/SeriesTarget Kinase(s)Key SAR FindingsIC50/Ki ValuesReference
2-Anilino-4-(1-methyl-1H-pyrazol-4-yl)pyrimidinesCDK2Bioisosteric replacement of a thiazole with a pyrazole afforded potent CDK2 inhibitors.Compound 19: Ki = 0.001 µM (CDK2/cyclin E)[7]
N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-aminesCDK2Bioisosteric replacement of phenylsulfonamide with pyrazole led to potent and selective CDK2 inhibitors.Compound 15: Ki = 0.005 µM (CDK2)[4]
Pyrazole-based Aurora A Kinase InhibitorsAurora AA nitro group on the C4-phenyl ring was optimal for activity.Compound 6: IC50 = 0.16 µM (Aurora A)[3]
N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-aminesApoptosis InducersPotent inducers of apoptosis with activity in the nanomolar range.Compound 6b: GI50 = 16-42 nM[8]

Experimental Protocols for SAR Evaluation

To experimentally validate the inferred SAR of 2-[(1,3-dimethyl-1H-pyrazol-4-yl)methoxy]aniline and its derivatives, a series of well-established assays are essential. The following protocols provide a framework for a comprehensive biological evaluation.

In Vitro Kinase Inhibition Assay (Example: CDK2/Cyclin A)

This assay determines the direct inhibitory effect of the compounds on a specific kinase.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Prepare a reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

    • Prepare a solution of recombinant human CDK2/Cyclin A2 enzyme in reaction buffer.

    • Prepare a solution of a suitable substrate (e.g., Histone H1) and ATP in reaction buffer.

  • Assay Procedure:

    • Add the test compound at various concentrations to the wells of a 96-well plate.

    • Add the CDK2/Cyclin A2 enzyme solution to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the substrate/ATP mixture.

    • Incubate the plate for a defined period (e.g., 30-60 minutes) at 30°C.

    • Stop the reaction and quantify the amount of phosphorylated substrate or ADP produced using a suitable detection method (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay measures the effect of the compounds on the metabolic activity of cancer cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48-72 hours).

  • MTT Addition and Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Determine the GI50 (the concentration of compound that inhibits cell growth by 50%).

Cell Cycle Analysis (Flow Cytometry)

This technique is used to determine the effect of the compounds on the cell cycle progression of cancer cells.

Protocol:

  • Cell Treatment and Harvesting:

    • Treat cancer cells with the test compounds at their GI50 concentrations for a defined period (e.g., 24 hours).

    • Harvest the cells by trypsinization and wash with PBS.

  • Cell Fixation:

    • Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.

  • Staining:

    • Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

  • Data Analysis:

    • Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Apoptosis Analysis (Western Blot)

This method detects the expression of key proteins involved in the apoptotic pathway.

Protocol:

  • Protein Extraction:

    • Treat cancer cells with the test compounds and lyse the cells to extract total protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, PARP).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Analyze the intensity of the protein bands to determine the effect of the compounds on the expression of apoptotic markers.

Visualizing the Path to Discovery

To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) visualize the logical flow of SAR studies and a typical experimental workflow.

SAR_Logic Core Pyrazole Core N1 N1-Substitution (e.g., -CH3) Core->N1 Solubility, Lipophilicity C3 C3-Substitution (e.g., -CH3) Core->C3 Steric Interactions, Selectivity C4 C4-Linker & Moiety (-OCH2-Aniline) Core->C4 H-Bonding, Potency Aniline Aniline Ring Substituents C4->Aniline Fine-tuning Activity Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_cellular Cellular Mechanism of Action Kinase_Assay Kinase Inhibition Assay (IC50 Determination) MTT_Assay Cell Viability Assay (GI50 Determination) Kinase_Assay->MTT_Assay Identifies potent on-target compounds Cell_Cycle Cell Cycle Analysis (Flow Cytometry) MTT_Assay->Cell_Cycle Investigates mechanism of growth inhibition Apoptosis Apoptosis Assay (Western Blot) MTT_Assay->Apoptosis Determines if cell death is induced

Caption: A typical experimental workflow for evaluating pyrazole derivatives.

Conclusion and Future Directions

The pyrazole scaffold remains a fertile ground for the discovery of novel therapeutics. While a comprehensive SAR profile for 2-[(1,3-dimethyl-1H-pyrazol-4-yl)methoxy]aniline is yet to be established, by drawing parallels with structurally related pyrazole derivatives, we can anticipate that the methoxy-aniline moiety is a key driver of its biological activity. The strategic placement of substituents on the aniline ring is likely to be a fruitful avenue for optimizing potency and selectivity.

The experimental protocols detailed in this guide provide a robust framework for researchers to systematically evaluate new pyrazole derivatives. Through a combination of in vitro kinase assays, cell-based viability and mechanistic studies, the intricate dance of substituents can be choreographed to yield potent and selective drug candidates. The future of pyrazole-based drug discovery lies in the continued exploration of novel substitution patterns and the application of advanced computational and experimental techniques to unravel their complex SAR.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. [Link]

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules. [Link]

  • Discovery and Structure-Activity Relationship of N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines as a New Series of Potent Apoptosis Inducers. Journal of Medicinal Chemistry. [Link]

  • Current status of pyrazole and its biological activities. Journal of Pharmacy And Bioallied Sciences. [Link]

  • 2-Anilino-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine-derived CDK2 inhibitors as anticancer agents: Design, synthesis & evaluation. Bioorganic & Medicinal Chemistry. [Link]

  • Design and synthesis of pyrazole derivatives as potent and selective inhibitors of tissue-nonspecific alkaline phosphatase (TNAP). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of Medicinal Chemistry. [Link]

  • Synthesis and Biological Evaluation of Novel Pyrazoles and Indazoles as Activators of the Nitric Oxide Receptor, Soluble Guanylate Cyclase. Journal of Medicinal Chemistry. [Link]

  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Medicinal Chemistry. [Link]

  • Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents. Journal of Medicinal Chemistry. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals. [Link]

  • Design, synthesis, and biological evaluation of a new series of pyrazole derivatives: Discovery of potent and selective JNK3 kinase inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. Current Medicinal Chemistry. [Link]

  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. [Link]

  • Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. Scientific Reports. [Link]

  • Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. Journal of Applied Pharmaceutical Science. [Link]

  • Synthesis and biological evaluation of novel pyrazole compounds. Journal of Medicinal Chemistry. [Link]

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[1][3][8]riazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Scientific Reports. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 2-[(1,3-dimethyl-1H-pyrazol-4-yl)methoxy]aniline

This document provides a detailed, procedural guide for the safe and compliant disposal of 2-[(1,3-dimethyl-1H-pyrazol-4-yl)methoxy]aniline (CAS No. 1006467-29-3).

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of 2-[(1,3-dimethyl-1H-pyrazol-4-yl)methoxy]aniline (CAS No. 1006467-29-3). As a specialized reagent used in research and development, understanding its chemical nature is paramount to ensuring the safety of laboratory personnel and protecting the environment. This guide is structured to provide not just a protocol, but the scientific rationale behind each critical step.

Disclaimer: At the time of writing, a specific Safety Data Sheet (SDS) for this exact compound was not publicly available. The following procedures are therefore based on the well-documented hazards of its constituent chemical families: aniline derivatives and pyrazole derivatives. This approach ensures a high margin of safety by treating the compound with the caution merited by its most hazardous structural analogues.

Part 1: Hazard Profile and Risk Assessment

The molecular structure of 2-[(1,3-dimethyl-1H-pyrazol-4-yl)methoxy]aniline incorporates two key moieties that dictate its hazard profile: an aniline core and a dimethyl-pyrazole group.

  • Aniline Moiety: Aniline and its derivatives are known for their systemic toxicity. They can be absorbed through the skin and may cause methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.[1][2] Many aniline derivatives are classified as potential carcinogens and are toxic to aquatic life with long-lasting effects.[3][4][5]

  • Pyrazole Moiety: Pyrazole-based compounds are biologically active and are common scaffolds in pharmaceuticals.[6] Derivatives can act as skin and serious eye irritants.[7][8][9]

Given these characteristics, 2-[(1,3-dimethyl-1H-pyrazol-4-yl)methoxy]aniline must be presumed to be hazardous. The following table summarizes the anticipated hazard profile based on data from structurally similar compounds.

Hazard CategoryFinding based on Analogous CompoundsRationale & Causality
Acute Toxicity (Oral) Harmful if swallowed. [9][10][11][12]The aniline and pyrazole structures are common in biologically active molecules, suggesting potential for toxic interaction upon ingestion.
Skin Corrosion/Irritation Causes skin irritation. [9][10][11]Aniline can be absorbed through the skin, and many heterocyclic compounds are known irritants.[1]
Eye Damage/Irritation Causes serious eye irritation. [9][10][11]This is a common hazard for many nitrogen-containing organic compounds and is a prudent assumption in the absence of specific data.
Respiratory Irritation May cause respiratory irritation. [9][10][11][12]If the compound is a powder or becomes aerosolized, it can irritate the respiratory tract.
Environmental Hazards Presumed harmful to aquatic life with long-lasting effects. [3][7]Aniline derivatives are known ecotoxins.[3][4] Improper release can contaminate waterways.[8]

Part 2: Mandatory Safety and Handling Protocols

Before beginning any work that will generate waste, it is imperative to establish a safe operating environment.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is required to prevent exposure.

  • Gloves: Wear robust, chemical-resistant gloves. Butyl rubber or Viton are recommended for handling aniline derivatives; standard nitrile gloves may not offer sufficient protection for prolonged contact.[13] Always inspect gloves for integrity before use and practice proper removal techniques to avoid contaminating your skin.[10]

  • Eye Protection: Chemical splash goggles are mandatory to prevent contact with the eyes.[13]

  • Body Protection: A fully-buttoned laboratory coat must be worn to protect against skin contact.[13] For handling larger quantities, a chemically resistant apron is recommended.

Engineering Controls
  • Chemical Fume Hood: All handling of 2-[(1,3-dimethyl-1H-pyrazol-4-yl)methoxy]aniline and its waste, including weighing and solution preparation, must be conducted within a certified chemical fume hood.[13][14] This is the primary defense against inhalation of dusts or vapors.

  • Designated Work Area: Confine all work with this compound to a designated and clearly marked area within the laboratory.[13] This prevents cross-contamination and ensures that all personnel are aware of the potential hazards.

Part 3: Step-by-Step Waste Disposal Protocol

The disposal of this compound is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[15] It must be managed as a regulated hazardous waste from the point of generation.

Step 1: Waste Classification

Immediately classify 2-[(1,3-dimethyl-1H-pyrazol-4-yl)methoxy]aniline and any materials contaminated with it as Hazardous Chemical Waste .[8][14] Under no circumstances should this material be disposed of in the regular trash or poured down the drain.[10][13][14]

Step 2: Waste Segregation and Collection

Proper segregation is crucial to prevent dangerous reactions and ensure compliant disposal.

  • Solid Waste: Collect unused reagent, reaction byproducts, or contaminated solids (e.g., weighing papers, stir bars) in a dedicated solid waste container.

  • Liquid Waste: Collect any solutions containing the compound in a separate liquid waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Contaminated Materials: Disposable items that are grossly contaminated, such as gloves, absorbent pads, and pipette tips, must be placed into the solid hazardous waste container.[7]

Step 3: Containerization
  • Select a waste container that is chemically compatible (e.g., high-density polyethylene - HDPE) and has a secure, leak-proof screw cap.[13][15]

  • The container must be in good condition, free from cracks or deterioration.[15]

  • Use secondary containment, such as a plastic tub, to house the waste container and mitigate potential leaks.[16]

Step 4: Labeling

Proper labeling is a critical regulatory requirement.

  • The container must be clearly labeled with the words "Hazardous Waste" .[14][17]

  • The label must include the full, unambiguous chemical name: "2-[(1,3-dimethyl-1H-pyrazol-4-yl)methoxy]aniline" .[8][14]

  • Indicate the primary hazards using pictograms or written warnings (e.g., "Toxic," "Irritant").[17]

Step 5: Temporary Storage
  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[16][17]

  • This area must be secure, well-ventilated, and away from incompatible materials such as strong oxidizing agents and strong acids.[13][14]

  • The storage area should be cool, dry, and out of direct sunlight.[13]

Step 6: Final Disposal
  • The ultimate disposal must be handled by your institution's EHS department or a licensed professional waste disposal contractor.[7][8]

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.[7]

  • The most common and appropriate disposal method for this type of organic compound is high-temperature incineration at a permitted facility, which ensures complete destruction of the hazardous material.[7]

Part 4: Emergency Spill Management

Accidental spills must be managed promptly and safely.

  • For Small Spills (manageable by trained personnel):

    • Alert Personnel: Immediately notify others in the area.

    • Don PPE: Wear the full PPE described in Part 2.

    • Contain Spill: Prevent the spill from spreading.

    • Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or earth.[13][14] Do not use combustible materials like paper towels as the primary absorbent.

    • Collect Waste: Carefully scoop the contaminated absorbent material into your designated solid hazardous waste container.[14]

    • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.

    • Ventilate: Ensure the area is well-ventilated after cleanup is complete.[13]

  • For Large Spills:

    • Evacuate: Immediately evacuate the immediate area.[13][14]

    • Notify: Alert all nearby personnel and your supervisor.

    • Contact EHS: Contact your institution's EHS department or emergency response team immediately.[14] Do not attempt to clean up a large spill without specialized training and equipment.

Visualization: Disposal Decision Workflow

The following diagram outlines the logical flow for the proper management and disposal of waste containing 2-[(1,3-dimethyl-1H-pyrazol-4-yl)methoxy]aniline.

DisposalWorkflow cluster_classification Step 1: Classification & Segregation cluster_containment Steps 2-4: Containment & Labeling cluster_storage_disposal Steps 5-6: Storage & Final Disposal start Waste Generation (2-[(1,3-dimethyl-1H-pyrazol-4-yl)methoxy]aniline) solid Solid Waste (Pure compound, contaminated solids) start->solid liquid Liquid Waste (Solutions) start->liquid spill Spill Residue (Absorbent material) start->spill container Place in a compatible, sealed container solid->container liquid->container spill->container labeling Label as 'Hazardous Waste' with full chemical name container->labeling storage Store in designated Satellite Accumulation Area labeling->storage pickup Arrange for pickup by EHS or licensed contractor storage->pickup end_node Final Disposal (High-Temperature Incineration) pickup->end_node

Caption: Disposal decision workflow for 2-[(1,3-dimethyl-1H-pyrazol-4-yl)methoxy]aniline.

By adhering to these scientifically grounded procedures, researchers can ensure the safe handling and environmentally responsible disposal of 2-[(1,3-dimethyl-1H-pyrazol-4-yl)methoxy]aniline, fostering a culture of safety and regulatory compliance within the laboratory.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations. Retrieved from [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Management of Waste. Retrieved from [Link]

  • Loba Chemie. (n.d.). ANILINE AR - Safety Data Sheet. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2021, November 30). Safety Data Sheet: aniline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. Retrieved from [Link]

  • Archer Daniels Midland Company. (2009, December 8). Material Safety Data Sheet - CLIN-CAT 830 Corn Starch. Retrieved from [Link]

  • Rutgers University. (n.d.). Standard Operating Procedure for Aniline. Retrieved from [Link]

  • Journal of Emerging Technologies and Innovative Research. (2024, June). Synthesis and Evaluation of Pyrazole Derivatives by Using Green Catalyst. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Diethyl 2-[(3,5-dimethyl-1H-pyrazol-1-yl)(4-methoxyphenyl)methyl]propanedioate. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-(3,5-dimethyl-1h-pyrazol-4-yl)aniline. Retrieved from [Link]

  • Wikipedia. (n.d.). List of fentanyl analogues. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.